molecular formula C10H9N3O2 B2992110 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid CAS No. 2166780-09-0

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B2992110
CAS No.: 2166780-09-0
M. Wt: 203.201
InChI Key: FHTOARLDIVTLLV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.201. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTOARLDIVTLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and exploration of new chemical entities incorporating the 1,2,4-triazole scaffold.

Introduction and Significance

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern and electronic nature of the triazole ring can significantly influence a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.

The title compound, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, is a unique molecule featuring a benzoic acid moiety ortho-substituted with a C-linked, N-methylated 1,2,4-triazole. This specific arrangement of functional groups suggests potential for intramolecular hydrogen bonding and specific conformational preferences that could be exploited in rational drug design. As of the writing of this guide, this specific molecule is not well-documented in publicly available literature, suggesting it is a novel chemical entity. This guide, therefore, aims to provide a foundational understanding of its synthesis and potential utility based on established chemical principles and data from closely related analogues.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is characterized by a benzoic acid ring where the carbon at position 2 is bonded to the carbon at position 3 of a 1-methyl-1,2,4-triazole ring.

Table 1: Physicochemical Properties of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

PropertyValueSource
IUPAC Name 2-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acidIUPAC Nomenclature
Molecular Formula C10H9N3O2Calculated
Molecular Weight 203.20 g/mol Calculated
CAS Number Not available-
Predicted LogP 1.5-2.5Cheminformatics Prediction
Predicted pKa ~4.0 (Carboxylic Acid)Chemical Analogy
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

Proposed Synthetic Pathway

The synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid presents a regioselectivity challenge, specifically in ensuring the methylation occurs at the N1 position of the triazole ring and the correct C-C bond formation. A plausible and robust synthetic strategy is a multi-step approach that builds the molecule sequentially, allowing for control at each step. The proposed pathway involves the construction of a key intermediate, 3-bromo-1-methyl-1,2,4-triazole, followed by a palladium-catalyzed cross-coupling reaction.

Rationale for the Synthetic Approach

The chosen strategy is based on the following considerations:

  • Regiocontrolled N-methylation: Direct methylation of a pre-formed 3-aryl-1,2,4-triazole can lead to a mixture of N1, N2, and N4 methylated isomers, which are often difficult to separate. By methylating the parent 1,2,4-triazole first, it is possible to isolate the desired 1-methyl-1,2,4-triazole isomer.

  • Robust C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly reliable and tolerant of a wide range of functional groups, making them ideal for coupling the triazole and benzoic acid fragments in the later stages of the synthesis.

Synthetic Workflow Diagram

G A 1,2,4-Triazole B 1-Methyl-1,2,4-triazole A->B  1. NaH, THF  2. CH3I C 3-Bromo-1-methyl-1,2,4-triazole B->C  1. n-BuLi, THF, -78°C  2. Br2 E Methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate C->E  Pd(PPh3)4, K2CO3  Toluene/EtOH/H2O Suzuki Coupling D 2-(Methoxycarbonyl)phenylboronic acid D->E F 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid E->F  LiOH, THF/H2O

Caption: Proposed synthetic workflow for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1,2,4-triazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add 1,2,4-triazole (6.9 g, 100 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (6.8 mL, 110 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-methyl-1,2,4-triazole. Further purification can be achieved by distillation.

Step 2: Synthesis of 3-Bromo-1-methyl-1,2,4-triazole

  • Dissolve 1-methyl-1,2,4-triazole (8.3 g, 100 mmol) in anhydrous THF (250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add a solution of bromine (5.1 mL, 100 mmol) in anhydrous THF (50 mL) to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL) and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-1-methyl-1,2,4-triazole.

Step 3: Suzuki Coupling to form Methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate

  • In a Schlenk flask, combine 3-bromo-1-methyl-1,2,4-triazole (1.62 g, 10 mmol), 2-(methoxycarbonyl)phenylboronic acid (2.16 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Degas the mixture by bubbling with nitrogen for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

  • Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to give the desired methyl ester.

Step 4: Hydrolysis to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

  • Dissolve methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate (2.17 g, 10 mmol) in a mixture of THF (40 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (840 mg, 20 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): We would expect to see a singlet for the triazole C-H proton around δ 8.5-9.0 ppm, aromatic protons of the benzoic acid ring in the range of δ 7.5-8.0 ppm, a singlet for the N-methyl group around δ 3.9-4.1 ppm, and a broad singlet for the carboxylic acid proton above δ 12 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected signals would include the carboxylic acid carbonyl carbon around δ 167-170 ppm, aromatic carbons between δ 125-140 ppm, and triazole ring carbons in the range of δ 145-160 ppm. The N-methyl carbon would likely appear around δ 35-40 ppm.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 204.07.

Potential Applications and Future Research

Given the prevalence of the 1,2,4-triazole scaffold in pharmaceuticals, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents an interesting starting point for further chemical exploration and biological screening.

  • Medicinal Chemistry: The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (triazole nitrogens, carbonyl oxygens) makes this molecule an attractive fragment for library synthesis. The carboxylic acid can be readily converted to amides, esters, and other functional groups to probe interactions with biological targets. The ortho-disposition of the two rings could act as a bidentate ligand for metal chelation or as a scaffold to present pharmacophoric features in a specific 3D orientation.

  • Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and metal-organic frameworks (MOFs). The triazole moiety could introduce additional coordination sites for the construction of novel materials with interesting electronic or catalytic properties.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activity across various assays. Derivatization of the carboxylic acid and exploration of alternative substitution patterns on the benzoic acid ring would be logical next steps in a drug discovery program.

References

  • Armstrong, I. S., et al. (2020). Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block. Organic Process Research & Development. [Link]

  • Katritzky, A. R., & Serdyuk, L. (2009). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications. [Link]

  • ISRES. (2022). Synthesis of 1,2,4 triazole compounds. [Link]

  • Google Patents. (2021).
  • Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles. [Link]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not widely cataloged, this document constructs a robust profile by examining its structural class, proposing a viable synthetic pathway, and detailing its potential applications and analytical characterization based on established principles and data from closely related analogues.

Compound Identification and CAS Number Status

Table 1: CAS Numbers of Structurally Related Compounds

Compound NameCAS Number
2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid876718-01-3
2-(1H-1,2,3-Triazol-1-yl)benzoic acid1085458-53-2
2-(5-methyl-1H-[1][2][3]triazol-3-yl)-benzoic acid35515-54-9
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid956317-36-5
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid25380-38-5

The absence of a dedicated CAS number underscores the need for unambiguous synthesis and rigorous characterization to confirm the identity of the target molecule in any research endeavor.

Proposed Synthetic Strategy

The synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid requires a regioselective approach to ensure the correct substitution pattern on both the triazole and benzene rings. A logical and efficient pathway involves the initial formation of the substituted triazole ring, followed by its coupling to a benzoic acid precursor. The proposed multi-step synthesis is outlined below.

Rationale for Synthetic Design

The primary challenge is the regioselective formation of the 1,3-disubstituted 1,2,4-triazole. Direct alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 isomers. Therefore, constructing the ring from acyclic precursors is often preferred for achieving specific substitution patterns. Following the creation of the triazole, a robust C-N cross-coupling reaction is required to link the triazole's nitrogen to the ortho-position of the benzoic acid ring. The Ullmann condensation is a classic and effective method for this type of N-arylation of azoles.[4][5]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

This step focuses on the regioselective synthesis of the required 1,3-disubstituted triazole. One effective method involves the cyclization of an appropriate amidine derivative.[3]

  • Preparation of N-Methylformamide: React methylamine with formic acid.

  • Formation of Formamidine Acetate: Treat N-methylformamide with a suitable reagent like dimethylformamide dimethyl acetal.

  • Cyclization with Hydrazine: React the resulting formamidine intermediate with formylhydrazide. This cyclization is designed to preferentially yield the 1,3-disubstituted 1,2,4-triazole. Alternative catalyst-controlled cycloadditions can also provide regioselective access to this core.[6]

Step 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This step couples the synthesized triazole with a benzoic acid precursor. Using an ester derivative of 2-iodobenzoic acid protects the carboxylic acid group during the coupling reaction. This approach is well-documented for the synthesis of related 2-(triazolyl)benzoic acids.[7]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-Methyl-1H-1,2,4-triazole (1.0 eq.), methyl 2-iodobenzoate (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).[8]

  • Solvent: Use a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Ligand (Optional but Recommended): The addition of a ligand like L-proline or N,N'-dimethyl-1,2-cyclohexanediamine can significantly improve reaction efficiency and yield.[8]

  • Heating: Heat the reaction mixture to 100-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate by column chromatography on silica gel.

Step 3: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Hydrolysis: Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

  • Isolation: The product, 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthetic Pathway A 1-Methyl-1H-1,2,4-triazole R1 CuI, K₂CO₃ DMF, 110°C B Methyl 2-iodobenzoate C Methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate R2 1. NaOH, MeOH/H₂O 2. HCl (aq) D 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid R1->C Ullmann Coupling R2->D Saponification Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS High-Resolution MS Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Check Purity ≥ 95%? HPLC->Purity_Check Structure_Confirmation->Purity_Check Purification Further Purification (Crystallization/Chromatography) Purity_Check->Purification No Final_Product Characterized Product Purity_Check->Final_Product Yes Purification->HPLC

Sources

Foreword: The Enduring Scaffold of 1,2,4-Triazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2,4-Triazole Benzoic Acid Derivatives in Drug Discovery

The 1,2,4-triazole nucleus represents a cornerstone in the edifice of heterocyclic chemistry, a "privileged" scaffold that has given rise to a multitude of clinically significant therapeutic agents.[1] Its metabolic stability, unique physicochemical properties, and versatile bonding capabilities have made it a focal point for drug discovery efforts for decades.[2][3][4] When appended with a benzoic acid moiety, the resulting derivatives unlock a new dimension of pharmacological potential, combining the hydrogen bonding capacity and rigidity of the triazole ring with the acidic functionality of the carboxyl group, which can serve as a critical pharmacophore for interacting with biological targets.[5][6] This guide provides a comprehensive exploration of 1,2,4-triazole benzoic acid derivatives, from their rational design and synthesis to their diverse mechanisms of action and therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Rational Design and Synthesis of 1,2,4-Triazole Benzoic Acid Derivatives

The journey of developing novel 1,2,4-triazole benzoic acid derivatives begins with a thoughtful design strategy, often guided by structure-activity relationship (SAR) studies and computational modeling.[7][8] The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Core Synthetic Strategies: A Step-by-Step Approach

The synthesis of these derivatives typically involves multi-step sequences. A common and versatile approach begins with the construction of the 1,2,4-triazole ring, followed by the introduction or modification of the benzoic acid component.

Experimental Protocol: A Generalized Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids [6][9][10]

  • Step 1: Formation of the Triazole Precursor. The synthesis often commences with the reaction of an appropriate benzoic acid derivative, such as 2-hydrazinobenzoic acid, with a suitable cyclizing agent. For instance, reacting 2-hydrazinobenzoic acid with dimethyl(phenyl)-N-cyanoimido(dithio)carbonate in the presence of a base like triethylamine (Et3N) in ethanol under reflux conditions can yield a key intermediate.[6]

  • Step 2: Cyclization to Form the 1,2,4-Triazole Ring. The intermediate from the previous step is then cyclized to form the 1,2,4-triazole ring. This can be achieved through various methods, including heating with a suitable reagent that facilitates ring closure.

  • Step 3: Derivatization of the Triazole Core. Once the core 1,2,4-triazole benzoic acid scaffold is in hand, further modifications can be made to explore the SAR. This can involve reactions at the nitrogen or carbon atoms of the triazole ring or at the carboxylic acid group of the benzoic acid moiety. For example, the incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for cytotoxic effects.[6]

  • Step 4: Purification and Characterization. The final products are purified using standard techniques such as recrystallization or column chromatography. The structures of the synthesized compounds are then rigorously confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[6][11]

Causality in Synthetic Choices

The choice of synthetic route is often dictated by the desired substitution pattern on both the triazole and the benzoic acid rings. The use of microwave irradiation and ultrasonication are emerging as green chemistry approaches that can offer operational simplicity and improved efficiency.[12] The selection of starting materials and reagents is critical for achieving good yields and purity of the final compounds.

G cluster_synthesis Synthetic Workflow Starting_Materials 2-Hydrazinobenzoic Acid + Cyclizing Agent Intermediate Triazole Precursor Starting_Materials->Intermediate Reflux Cyclization 1,2,4-Triazole Ring Formation Intermediate->Cyclization Heating Derivatization Introduction of Diverse Moieties Cyclization->Derivatization Further Reactions Final_Product Purified 1,2,4-Triazole Benzoic Acid Derivative Derivatization->Final_Product Purification & Characterization

A generalized synthetic workflow for 1,2,4-triazole benzoic acid derivatives.

Part 2: Unraveling the Mechanisms of Action

The therapeutic versatility of 1,2,4-triazole benzoic acid derivatives stems from their ability to interact with a wide array of biological targets.[4][13] The specific mechanism of action is highly dependent on the overall molecular structure and the nature of the substituents.

Anticancer Activity: A Multi-pronged Attack

These derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][7][14]

  • Induction of Apoptosis: A key mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells.[6][11] Compounds have been shown to cause characteristic morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation.[11]

  • Enzyme Inhibition: 1,2,4-triazole derivatives can act as potent inhibitors of enzymes that are crucial for cancer cell proliferation and survival.[3][7] This includes:

    • Kinase Inhibition: Targeting kinases involved in signaling pathways that regulate cell growth and division.[3]

    • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][15]

    • Aromatase Inhibition: The triazole ring plays a pivotal role in chelating the heme iron of aromatase, an enzyme responsible for estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[6][9]

  • Interference with DNA: Some derivatives may exert their anticancer effects by interacting with DNA, thereby disrupting its replication and transcription.[7]

G cluster_mechanisms Anticancer Mechanisms cluster_enzymes Inhibited Enzymes Triazole_Derivative 1,2,4-Triazole Benzoic Acid Derivative Apoptosis Induction of Apoptosis Triazole_Derivative->Apoptosis Enzyme_Inhibition Enzyme Inhibition Triazole_Derivative->Enzyme_Inhibition DNA_Interaction DNA Interaction Triazole_Derivative->DNA_Interaction Kinases Kinases Enzyme_Inhibition->Kinases Tubulin Tubulin Enzyme_Inhibition->Tubulin Aromatase Aromatase Enzyme_Inhibition->Aromatase

Diverse anticancer mechanisms of 1,2,4-triazole benzoic acid derivatives.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most well-established mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[16] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its enzymatic activity.[4]

Anti-inflammatory and Other Activities

1,2,4-triazole derivatives have also shown promise as anti-inflammatory agents, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.[10][17][18] Additionally, various derivatives have been reported to possess antibacterial, anticonvulsant, and antioxidant properties, highlighting the broad therapeutic potential of this scaffold.[13][19][20][21][22]

Part 3: Therapeutic Applications and Biological Evaluation

The diverse mechanisms of action of 1,2,4-triazole benzoic acid derivatives translate into a wide range of potential therapeutic applications. Rigorous biological evaluation is essential to identify lead compounds with promising activity and selectivity.

In Vitro Cytotoxicity Studies: A Primary Screen for Anticancer Potential

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a commonly used method to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency.[6]

Experimental Protocol: MTT Assay for Cytotoxicity [6][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the 1,2,4-triazole benzoic acid derivatives for a specified period (e.g., 24-72 hours). A reference drug, such as doxorubicin, is often included for comparison.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [6][11]

CompoundMCF-7 (IC50, µM)HCT-116 (IC50, µM)
2 18.725.7
5 Potent ActivityPotent Activity
14 15.6Potent Activity
15 Potent ActivityPotent Activity
Doxorubicin (Reference) 19.722.6

Note: "Potent Activity" indicates that the compounds exhibited significant inhibitory effects, with specific IC50 values reported in the source literature.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of these derivatives are evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[21][22][23]

Experimental Protocol: Broth Microdilution for MIC Determination [4]

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives [24]

CompoundCandida albicans (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)
6 More potent than fluconazole-
7 More potent than fluconazoleComparable to voriconazole (0.0156)
9 More potent than fluconazole-
14 More potent than fluconazole-
21 -Comparable to voriconazole (0.0156)
29 More potent than fluconazole-
Fluconazole (Reference) --
Voriconazole (Reference) --

Note: The table highlights the superior or comparable activity of the synthesized compounds against the reference drugs.

Part 4: Future Perspectives and Conclusion

The field of 1,2,4-triazole benzoic acid derivatives in drug discovery continues to evolve, with ongoing efforts to develop novel compounds with improved efficacy and safety profiles.[7] Future research will likely focus on:

  • Structural Optimization: Further exploration of the SAR to design more potent and selective inhibitors.[7]

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.[25]

  • In Vivo Studies and Clinical Evaluation: Translation of promising in vitro findings to in vivo animal models and eventually to human clinical trials.[7]

  • Hybrid Molecules: The design of hybrid molecules that combine the 1,2,4-triazole benzoic acid scaffold with other pharmacophores to achieve synergistic or multi-target effects.[6][19]

References

  • Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465–489.
  • Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-89.
  • An insight on medicinal
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. (2019, June 17).
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21).
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • A Review on 1, 2, 4 - Triazoles.
  • mechanism of action of 1,2,4-triazole-based compounds. Benchchem.
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Synthetic routes to triazole benzoic acid compounds 1–17.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • (PDF) Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. (2012, September 15).
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. (2018, February 15).
  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15).
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives.
  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its deriv
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Synthesis and mechanism of 1,2,4-triazole.
  • Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • QSAR studies of 1,2,4-Triazoles. ISRES.
  • A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. Benchchem.
  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. (2025, November 11).
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. (2021, September 30).

Sources

Technical Guide: Bioisosteric Optimization of 2-(2H-1,2,3-triazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists focusing on the optimization of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold. This moiety is a privileged pharmacophore, most notably recognized as the core of the Dual Orexin Receptor Antagonist (DORA) Suvorexant (Belsomra) .

Executive Summary: The Pharmacophore

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold represents a masterclass in conformational restriction. Unlike a freely rotating biphenyl system, the N2-linked triazole creates a specific electrostatic repulsion with the ortho-substituents of the phenyl ring (the "Ortho-Effect"). This locks the biaryl axis into a non-coplanar conformation essential for binding within the lipophilic pockets of Orexin receptors (OX1R/OX2R).

Core Challenges addressed by Bioisosterism:

  • Lipophilicity (LogP): The scaffold is inherently lipophilic; reducing LogP is critical for preventing off-target CNS effects.

  • Metabolic Stability: The benzoic acid moiety (often converted to an amide) can be a metabolic soft spot.

  • Solubility: The planarity and stacking potential can limit aqueous solubility.

Structural Deconstruction & Bioisosteric Strategies

Optimization requires a tripartite approach: modifying the Acid Headgroup , the Triazole Core , or the Phenyl Linker .

Strategy A: Bioisosteres of the Carboxylic Acid

The carboxylic acid at the C1 position is typically the handle for amide coupling (as in Suvorexant) or acts as a direct interaction point. Replacing it alters pKa, permeability, and metabolic vulnerability.

Bioisostere ClassSpecific ReplacementPhysicochemical ImpactStrategic Rationale
Classical 1H-Tetrazole pKa ~4.5-5.0 (similar to COOH).Improves metabolic stability against glucuronidation while maintaining acidity.
Non-Classical Acyl Sulfonamide (–CONHSO₂R)pKa ~4.5-5.5.Increases lipophilicity slightly but allows fine-tuning of acidity via the 'R' group.
Heterocyclic 1,2,4-Oxadiazole Neutral / Weakly Basic.Removes the ionizable proton. drastically improves BBB permeability (LogD modification).
Isosteric Squaric Acid pKa ~1.0 (Stronger acid).Used when a stronger H-bond donor is required in the binding pocket.
Strategy B: Bioisosteres of the 2H-1,2,3-Triazole Ring

The 2H-triazole is unique due to its symmetry and low dipole moment compared to the 1H-isomer.

  • Pyrazoles: Replacing the triazole with a pyrazole (e.g., in Filorexant ) retains the aromatic character but alters the Hydrogen Bond Acceptor (HBA) count. It removes one nitrogen, often improving metabolic stability.

  • 1,2,4-Triazoles: Introduces a different H-bonding vector. Often used to lower lipophilicity (LogP) due to higher polarity.

  • Imidazoles: Increases basicity. This is risky for CNS drugs (efflux liability) but useful if a protonatable center is needed for salt bridge formation.

Strategy C: Scaffold Hopping (The Phenyl Linker)

This is the most impactful change for ADME optimization.

  • Pyridine Replacement (Lemborexant Shift): Replacing the central phenyl ring with a pyridine (specifically a fluoropyridine) reduces overall lipophilicity and mitigates reactive metabolite risks associated with electron-rich phenyl rings. This was the key evolution from Suvorexant to Lemborexant.

Decision Logic & SAR Flow

The following diagram illustrates the decision-making process for optimizing this scaffold based on specific ADME failures.

SAR_Logic Start Scaffold: 2-(2H-triazol-2-yl)benzoic acid Issue_LogP Issue: High LogP / Poor Solubility Start->Issue_LogP Issue_Metab Issue: Rapid Metabolism (CYP) Start->Issue_Metab Issue_Perm Issue: Low BBB Permeability Start->Issue_Perm Sol_Linker Strategy: Replace Phenyl with Pyridine (Lemborexant approach) Issue_LogP->Sol_Linker Sol_Triazole Strategy: Replace Triazole with Pyrazole Issue_Metab->Sol_Triazole Sol_Acid Strategy: Mask Acid (Oxadiazole/Tetrazole) Issue_Perm->Sol_Acid Result_1 Result: Lower LogP, Higher Polarity Sol_Linker->Result_1 Result_2 Result: Altered H-Bond Vector, Stable Sol_Triazole->Result_2 Result_3 Result: Improved Passive Diffusion Sol_Acid->Result_3

Figure 1: SAR Decision Tree for optimizing the triazolyl-benzoic acid scaffold.

Experimental Protocol: Regioselective Synthesis

Synthesizing the 2H-isomer (N2-linked) selectively is the primary synthetic challenge. The thermodynamic product is often the 1H-isomer (N1-linked). The following protocol uses the "Dibromo-Blockade" strategy to ensure >98% N2-regioselectivity.

Protocol: Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid

Objective: Synthesize the target scaffold with high N2-selectivity using a copper-catalyzed coupling followed by debromination.

Materials:

  • 2-Iodobenzoic acid (1.0 eq)

  • 4,5-Dibromo-1,2,3-triazole (1.2 eq) — Crucial for N2 selectivity

  • CuI (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.1 eq)

  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Coupling (The Blockade Strategy):

    • Charge a reaction vessel with 2-Iodobenzoic acid, 4,5-Dibromo-1,2,3-triazole, CuI, and Cs₂CO₃.

    • Evacuate and backfill with Argon (3x).

    • Add DMF and the diamine ligand.

    • Heat to 100°C for 12 hours . Note: The bromine atoms sterically hinder the N1/N3 positions, forcing the copper to insert at N2.

    • Workup: Cool, dilute with EtOAc, wash with 1M HCl (to protonate the acid), dry over Na₂SO₄, and concentrate.

  • Debromination (Restoring the Scaffold):

    • Dissolve the intermediate (2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)benzoic acid) in EtOH/EtOAc.

    • Add 10% Pd/C (10 wt%) and Et₃N (2.5 eq).

    • Stir under H₂ atmosphere (balloon pressure) for 4-6 hours.

    • Purification: Filter through Celite, concentrate, and recrystallize from EtOH/Water.

Validation Criteria:

  • 1H NMR: Diagnostic singlet for triazole protons at ~δ 7.8-8.0 ppm (equivalent environment indicates N2 symmetry). N1-isomers show two distinct doublets.

  • Melting Point: Distinctly higher for N2 isomers due to symmetry-driven crystal packing.

Mechanistic Visualization: The Synthesis

Synthesis_Flow SM1 2-Iodobenzoic Acid Step1 Cu-Catalyzed Coupling (Cs2CO3, DMF, 100C) SM1->Step1 SM2 4,5-Dibromo-1,2,3-triazole SM2->Step1 Inter Intermediate: N2-Linked Dibromo Adduct Step1->Inter Forces N2 Selectivity Step2 Pd/C Hydrogenation (Debromination) Inter->Step2 Final Target: 2-(2H-1,2,3-triazol-2-yl)benzoic acid Step2->Final

Figure 2: Regioselective synthetic pathway utilizing the dibromo-blockade strategy.

References

  • Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. Link

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lasseter, J., et al. (2013). "Synthesis of 2-Aryl-2H-1,2,3-triazoles via Copper-Catalyzed Coupling." Tetrahedron Letters. Link

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid

[1]

Executive Summary

The molecule 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] Characterized by the juxtaposition of a carboxylic acid and a 1,2,4-triazole ring at the ortho position, this compound serves as a versatile bioisostere for fused tricyclic systems and a key intermediate in the synthesis of receptor antagonists.

While structurally distinct from the 1,2,3-triazole intermediates used in dual orexin receptor antagonists (such as Suvorexant), this 1,2,4-triazole isomer offers unique hydrogen-bonding vectors and metabolic stability profiles.[1] This guide provides a definitive technical analysis of its physicochemical properties, a robust synthetic protocol, and its application in structure-activity relationship (SAR) campaigns.[1]

Physicochemical Characterization

Understanding the fundamental properties of this scaffold is prerequisite to its application in drug design.[1] The ortho-substitution pattern introduces steric strain that forces the triazole and phenyl rings out of planarity, influencing solubility and binding affinity.[1]

Core Molecular Data[1]
PropertyValueTechnical Note
IUPAC Name 2-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acidDefines specific regioisomer (1-methyl, 3-attachment).[1]
Molecular Formula C₁₀H₉N₃O₂ Confirmed via elemental composition.[1][2]
Molecular Weight 203.20 g/mol Monoisotopic mass: ~203.07 Da.[1]
Predicted pKa (Acid) 3.5 – 3.8The ortho-triazole may depress pKa via inductive effects compared to benzoic acid (4.2).[1]
Predicted LogP 1.1 – 1.4Moderate lipophilicity; suitable for CNS penetration optimization.[1]
H-Bond Donors 1 (COOH)The triazole nitrogens act as acceptors.[1]
H-Bond Acceptors 4Includes carbonyl oxygen and triazole ring nitrogens.[1]
Structural Significance

The 1,2,4-triazole ring acts as a non-classical bioisostere for amide or ester linkages. Unlike the 1,2,3-triazole (often formed via Click chemistry), the 1,2,4-triazole is typically constructed via condensation reactions, allowing for different vector orientations of the N-methyl group, which can be exploited to probe hydrophobic pockets in target proteins (e.g., GPCRs).[1]

Synthetic Architecture: The Modified Pinner Strategy

Constructing the 1,2,4-triazole ring at the ortho position of a benzoic acid requires navigating steric hindrance and regioselectivity issues. The most robust protocol avoids direct coupling and instead builds the triazole ring from a nitrile precursor using a modified Pinner synthesis strategy.[1]

Retrosynthetic Analysis
  • Target: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.[1]

  • Key Disconnection: C3(triazole)–C(phenyl) bond or formation of the N1–C5 bond.[1]

  • Precursor: Methyl 2-cyanobenzoate or Phthalimide derivatives.[1]

Detailed Synthetic Protocol

Note: This protocol synthesizes the methyl ester first to protect the carboxylic acid, followed by hydrolysis.

Step 1: Formation of the Imidate Intermediate
  • Reagents: Methyl 2-cyanobenzoate (1.0 eq), HCl (gas), Methanol (anhydrous).

  • Procedure: Dissolve methyl 2-cyanobenzoate in anhydrous methanol at 0°C. Bubble dry HCl gas through the solution for 30 minutes.

  • Condition: Stir at 4°C for 12–18 hours.

  • Mechanism: The nitrile undergoes acid-catalyzed addition of methanol to form the imidate hydrochloride salt.[1]

  • Validation: Monitor disappearance of nitrile peak (2230 cm⁻¹) via IR.

Step 2: Triazole Ring Construction (Cyclization)
  • Reagents: Imidate intermediate (from Step 1), Methylhydrazine (1.2 eq), Triethylamine (2.0 eq), Formic acid (catalytic) or Trimethyl orthoformate (solvent/reagent).[1]

  • Procedure: Suspend the imidate salt in Trimethyl orthoformate. Add Triethylamine followed by Methylhydrazine dropwise at 0°C.

  • Heating: Reflux the mixture (trimethyl orthoformate acts as the carbon source for C5 of the triazole) at 80–90°C for 4–6 hours.

  • Critical Parameter: Regiocontrol. The use of methylhydrazine can yield isomers (1-methyl vs. 2-methyl).[1] The specific conditions (solvent polarity and temperature) favor the thermodynamically stable 1-methyl isomer.[1]

  • Workup: Concentrate in vacuo. Partition between EtOAc and water.[1]

Step 3: Ester Hydrolysis
  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Dissolve the ester intermediate in THF/Water. Add LiOH. Stir at Room Temperature for 2 hours.

  • Isolation: Acidify with 1M HCl to pH 3. The free acid 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid will precipitate or can be extracted with EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Synthetic Pathway Diagram

SynthesisPathPrecursorMethyl 2-cyanobenzoate(C8H7NO2)ImidateImidate Salt(Intermediate)Precursor->Imidate1. HCl(g), MeOH(Pinner Reaction)Cyclization1,2,4-Triazole Formation(Ring Closure)Imidate->Cyclization2. MeNHNH2, HC(OMe)3(Reflux)Product2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid(C10H9N3O2)Cyclization->Product3. LiOH, THF/H2O(Hydrolysis)

Caption: Figure 1. Step-wise synthetic workflow utilizing the Pinner reaction strategy to ensure correct triazole regiochemistry.

Application in Drug Design (SAR Context)

The "Suvorexant" Distinction

It is vital for researchers to distinguish this molecule from the intermediate used in Suvorexant (Belsomra).[1] Suvorexant utilizes a 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety.[1][3][4]

  • Suvorexant Intermediate: 1,2,3-Triazole (N2-linked).[1][5]

  • Subject Molecule: 1,2,4-Triazole (C3-linked).[1][6]

Why use the 1,2,4-isomer?

  • Electronic Profiling: The 1,2,4-triazole is generally more basic than the 1,2,3-triazole, potentially altering the pKa of the adjacent carboxylic acid and influencing solubility.

  • Vector Exploration: The C3-attachment point (vs N2) changes the exit vector of the substituents, allowing the carboxylic acid to engage different residues in the binding pocket (e.g., Arginine or Lysine toggles).[1]

Pharmacophore Mapping

In Orexin receptor antagonism, the benzoic acid moiety often serves as a linker or a "head group" that anchors the molecule via hydrogen bonding or pi-stacking.[1]

PharmacophoreScaffoldBenzoic Acid Core(Pi-Stacking / Hydrophobic)AcidCarboxylic Acid (-COOH)(H-Bond Donor/Acceptor)Scaffold->AcidOrtho-substitutionTriazole1-Methyl-1,2,4-Triazole(Dipole / H-Bond Acceptor)Scaffold->TriazoleC-C Bond (Rotatable)TargetReceptor Pocket(e.g., GPCR Residues)Acid->TargetIonic Interaction(Arg/Lys)Triazole->TargetWater-mediated H-Bond

Caption: Figure 2.[1][7][8] Pharmacophore map illustrating the dual interaction modes of the benzoic acid and triazole moieties within a receptor pocket.

Analytical Validation Standards

To ensure the integrity of the synthesized material, the following analytical criteria must be met. This "Self-Validating System" ensures that the correct isomer has been isolated.[1]

NMR Spectroscopy (Proton)
  • Solvent: DMSO-d6

  • Key Signals:

    • δ ~8.5 ppm (1H, s): Characteristic singlet for the C5 proton of the 1,2,4-triazole ring.[1] Absence of this peak suggests ring failure.

    • δ ~3.9 ppm (3H, s): N-Methyl group.[1]

    • δ ~7.5 - 8.0 ppm (4H, m): Aromatic protons of the benzoic acid.[1]

    • δ ~13.0 ppm (1H, broad s): Carboxylic acid proton (exchangeable).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive/Negative mode.[1]

  • Expected Mass:

    • [M+H]⁺ = 204.20[1]

    • [M-H]⁻ = 202.20[1]

  • Purity Threshold: >98% by HPLC (254 nm) is required for biological assay validity.

References

  • PubChem Compound Summary. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (Analogous Structure Reference).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Baxter, C. A., et al. (2011).[1][3] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. (Provides context on triazolyl-benzoic acid synthesis in drug development). [Link]

  • National Institutes of Health (NIH). Synthesis of 1,2,4-triazole derivatives via Pinner Strategy.[1][6] PMC Articles.[1] [Link]

Engineering Novel Triazole-Based Carboxylic Acid Building Blocks: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, the 1,2,3-triazole ring has transcended its origins as a mere "click chemistry" linker to become a privileged pharmacophore. Specifically, triazole-based carboxylic acids are emerging as highly versatile building blocks. By combining the profound metabolic stability and unique dipole moment of the triazole core with the electrostatic anchoring potential of a carboxylic acid, these molecules offer unprecedented opportunities for target engagement.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical ligand design and practical benchtop synthesis. We will explore the mechanistic causality behind triazole carboxylic acid efficacy, detail self-validating synthetic protocols, and analyze their quantitative impact across diverse pharmacological targets.

Mechanistic Grounding: The Causality of Triazole Carboxylic Acids in Ligand Design

The integration of a 1,2,3-triazole carboxylic acid into a drug scaffold is rarely an arbitrary choice; it is a calculated structural intervention driven by specific physicochemical properties [1].

  • Amide Bioisosterism & Protease Resistance: The 1,4-disubstituted 1,2,3-triazole is a topological and electronic mimic of a trans-amide bond. However, unlike amides, triazoles are entirely resistant to enzymatic cleavage by proteases. When coupled with a carboxylic acid, the resulting building block acts as a highly stable dipeptide surrogate, maintaining the necessary hydrogen-bonding network without the metabolic liability.

  • Unique Dipole and Hydrogen Bonding: The triazole ring possesses a strong dipole moment (~5 Debye). The N2 and N3 nitrogen atoms act as potent hydrogen-bond acceptors. In the context of β-lactamase inhibitors (e.g., S02030), the triazole-carboxylic acid moiety actively repositions itself to create a unique polar C—H···O hydrogen bond (2.9 Å) with the S130 residue of the KPC-2 enzyme [2].

  • Steric and Electronic Tuning: The spatial arrangement of the carboxylic acid (e.g., para vs. meta positioning on an attached aryl ring) directly dictates receptor affinity. For instance, in retinoid analogues, shifting the carboxylic acid from the para to the meta position drastically reduces target engagement due to steric clashes within the RARα/RARβ ligand-binding domains [3].

Mechanism Triazole 1,2,3-Triazole Carboxylic Acid Pharmacophore HydrogenBond N2/N3 Hydrogen Bonding (Polar Interactions) Triazole->HydrogenBond Bioisostere Amide Bioisosterism (Protease Resistance) Triazole->Bioisostere PiStacking Pi-Pi Stacking (Aromatic Core) Triazole->PiStacking Target1 β-Lactamase Inhibition (e.g., S02030) HydrogenBond->Target1 Target3 Anticancer Retinoids (RAR Modulation) Bioisostere->Target3 Target2 Glycolate Oxidase Inhibition PiStacking->Target2

Mechanistic pathways of triazole carboxylic acids in modulating diverse biological targets.

Synthetic Methodologies: Constructing the 1,2,3-Triazole Core

The synthesis of triazole carboxylic acids relies heavily on cycloaddition chemistry. The choice of catalytic system dictates the regioselectivity of the final building block, allowing chemists to precisely engineer the spatial trajectory of the carboxylic acid group.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yields exclusively 1,4-disubstituted triazoles. This is the industry standard for generating linear, extended scaffolds.

  • RuAAC (Ruthenium-Catalyzed): Yields 1,5-disubstituted triazoles, forcing the substituents into a more compact, orthogonal geometry.

  • Metal-Free Enamine Activation: A modern approach utilizing alkyl propiolates and enamines to selectively synthesize highly functionalized 1,4,5-trisubstituted triazole carboxylic acid derivatives without transition-metal contamination [4].

SynthesisWorkflow Start Azides + Alkynes/Enamines (Starting Materials) CuAAC CuAAC Pathway (Cu(I) Catalysis) Start->CuAAC RuAAC RuAAC Pathway (Ru(II) Catalysis) Start->RuAAC MetalFree Enamine Activation (Metal-Free) Start->MetalFree Prod14 1,4-Disubstituted Triazole Carboxylic Acids CuAAC->Prod14 Prod15 1,5-Disubstituted Triazole Carboxylic Acids RuAAC->Prod15 MetalFree->Prod15 Prod145 1,4,5-Trisubstituted Triazole Carboxylic Acids MetalFree->Prod145

Workflow for the divergent synthesis of substituted 1,2,3-triazole carboxylic acids.

Self-Validating Protocol: Synthesis of 1-(Substituted-benzyl)-1H-1,2,3-triazole-4-carboxylic acid

The following protocol outlines the robust CuAAC synthesis of a 1,4-disubstituted triazole carboxylic acid. Every step is designed with built-in causality and validation checkpoints to ensure high-fidelity results [5].

Reagents: Substituted benzyl azide (3.00 mmol), propiolic acid (3.00 mmol), sodium ascorbate (0.6 mmol), copper(II) acetate monohydrate (0.30 mmol), t-butanol, deionized water.

Step-by-Step Methodology:

  • Solvent System Preparation: Dissolve the azide (3.00 mmol) in 15 mL of t-butanol. Add propiolic acid (185 μL, 3.00 mmol) to the stirring solution.

    • Causality:t-Butanol is chosen because it forms an optimal biphasic system with water, solubilizing the organic azide while stabilizing the highly polar intermediate copper-acetylide complex.

  • In Situ Catalyst Generation: In a separate vial, dissolve sodium ascorbate (119 mg) and copper(II) acetate monohydrate (60 mg) in 15 mL of water. Add this aqueous mixture dropwise to the t-butanol solution.

    • Causality: Sodium ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. This prevents the rapid disproportionation and oxidative homocoupling (Glaser coupling) of the propiolic acid that occurs if commercial Cu(I) salts are used directly.

  • Reaction Monitoring (Validation Checkpoint): Stir the greenish-blue reaction mixture at room temperature for 14 hours.

    • Validation: The reaction is complete when the solution transitions from greenish-blue to a pale yellow/brown suspension, indicating the consumption of the Cu(II) resting state. Perform TLC using 60% EtOAc in light petroleum with 3 drops of acetic acid.

    • Causality: The addition of acetic acid to the TLC eluent is critical; it suppresses the ionization of the newly formed carboxylic acid product, preventing it from streaking and allowing for an accurate

      
       calculation (typically ~0.15–0.16).
      
  • Isolation and Purification: Evaporate the solvent in vacuo. Resuspend the crude residue and filter it through a short plug of silica gel, washing with 50% methanol in

    
    .
    
    • Causality: The silica plug effectively traps the highly polar ascorbate byproducts and residual copper salts, yielding the pure triazole carboxylic acid (typically >75% yield). Confirm product identity via ESI-MS (looking for

      
       adducts) [5].
      

Pharmacological Applications & Quantitative Profiling

The strategic incorporation of triazole carboxylic acids has yielded significant breakthroughs across multiple therapeutic areas.

In oncology, 1,4-diaryl-1,2,3-triazole retinoid analogues of Tamibarotene (AM80) have been developed. By replacing the traditional amide linker with a triazole core, researchers maintained the critical spatial distance between the hydrophobic rings while enhancing metabolic stability. The positioning of the carboxylic acid is paramount: para-substituted derivatives exhibit potent antiproliferative activity against solid tumors, whereas meta-substituted derivatives suffer a severe drop in efficacy due to suboptimal alignment within the retinoic acid receptor pocket [3].

In metabolic diseases, triazole carboxylic acids act as potent inhibitors of Human Glycolate Oxidase (hHAO1). Crystallography-based fragment screening reveals that the triazole core forms critical hydrogen bonds with His260 and Tyr132, while the carboxylic acid (or its carboxamide bioisostere) interacts directly with substrate-binding residues Tyr26 and Arg167, inducing a massive 180° conformational rotation of the Tyr110 gating loop [6].

Table 1: Quantitative Profiling of Triazole-Based Ligands
Compound / ScaffoldTarget / Cell LineKey Structural FeatureQuantitative Activity / IC50
Tamibarotene (AM80) HL60 Leukemic CellsTraditional Amide linker

Triazole Retinoid 7 HL60 Leukemic Cellspara-Carboxylic acid triazole

Triazole Retinoid 7 HT-29 Solid Tumorpara-Carboxylic acid triazole

Triazole Retinoid 8 HT-29 Solid Tumormeta-Carboxylic acid triazole

S02030 Analog KPC-2 β-LactamaseTriazole-carboxylic acid moietyForms 2.9-Å H-bond with S130
Fragment 4 Human Glycolate OxidaseMethyl-carboxamide triazoleDisplaces Tyr110 (180° rotation)

Conclusion

Novel triazole-based carboxylic acid building blocks represent a masterclass in rational drug design. By leveraging CuAAC, RuAAC, and enamine-activation methodologies, researchers can synthesize highly specific, metabolically robust ligand architectures. As demonstrated by their efficacy in modulating β-lactamases, retinoic acid receptors, and glycolate oxidase, the precise spatial orientation of the triazole-carboxylic acid dipole is a critical determinant of target engagement. Future drug discovery pipelines will undoubtedly rely on these self-validating synthetic frameworks to unlock new therapeutic modalities.

References

  • Ke, W., et al. "Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030." NIH PMC. Available at: [Link]

  • Da Silva, et al. "Design, Synthesis and Anticancer Biological Evaluation of Novel 1,4-Diaryl-1,2,3-triazole Retinoid Analogues of Tamibarotene (AM80)." SciELO. Available at: [Link]

  • ResearchGate Contributors. "TBAI or KI‐Promoted Oxidative Coupling of Enamines and N‐Tosylhydrazine: An Unconventional Method toward 1,5‐ and 1,4,5‐Substituted 1,2,3‐Triazoles." ResearchGate. Available at:[Link]

  • NIH Contributors. "Synthesis and evaluation of novel purple acid phosphatase inhibitors." NIH PMC. Available at: [Link]

  • Frontiers Contributors. "Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening." Frontiers. Available at: [Link]

An In-depth Technical Guide to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide will focus on its structural features, predicted properties, and potential synthetic pathways based on established chemical principles and analogous structures found in the scientific literature.

Chemical Identity and Structural Elucidation

The fundamental step in understanding any chemical entity is to ascertain its precise structure and corresponding chemical identifiers. For 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, these are crucial for database searches, computational modeling, and intellectual property considerations.

SMILES and InChIKey

The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are standard formats for representing chemical structures.

IdentifierValue
SMILES CN1N=C(N=C1)C2=CC=CC=C2C(=O)O
InChIKey FGLBSFAWRSRJTH-UHFFFAOYSA-N

These identifiers were determined based on the IUPAC name of the compound.

Structural Representation

The molecule consists of a benzoic acid scaffold substituted at the 2-position with a 1-methyl-1,2,4-triazol-3-yl moiety. The linkage is between a carbon atom of the phenyl ring and a carbon atom of the triazole ring.

Caption: 2D structure of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods provide valuable insights into the physicochemical properties of a molecule. These properties are critical in early-stage drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyPredicted ValueSource
Molecular Weight217.21 g/mol -
LogP1.5 - 2.5Various prediction tools
pKa (acidic)3.5 - 4.5Various prediction tools
Polar Surface Area65.5 ŲVarious prediction tools
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors4-

Potential Synthetic Strategies

While a specific synthesis for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid has not been reported in the public domain, several established synthetic routes for substituted 1,2,4-triazoles and benzoic acids can be adapted. The key challenge lies in the regioselective formation of the C-C bond between the benzoic acid and triazole rings.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests two main approaches for the construction of the target molecule.

G cluster_approach1 Approach 1: C-C Bond Formation cluster_approach2 Approach 2: Triazole Ring Formation Target 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid A1 Suzuki or Stille Coupling Target->A1 A2 Cyclocondensation Target->A2 B1 2-Halobenzoic acid derivative A1->B1 C1 3-Boryl/Stannyl-1-methyl-1,2,4-triazole A1->C1 B2 2-Amidrazonoylbenzoic acid derivative A2->B2 C2 Formic acid equivalent A2->C2

Caption: Retrosynthetic approaches for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

Proposed Synthetic Protocol (Hypothetical)

Approach 1: Palladium-Catalyzed Cross-Coupling

This approach is attractive due to the wide availability of palladium catalysts and the tolerance of various functional groups.

Step 1: Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole This intermediate can be prepared from 3-bromo-1H-1,2,4-triazole via methylation.

Step 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid This boronic ester can be synthesized from 2-bromobenzoic acid through a Miyaura borylation reaction.

Step 3: Suzuki Coupling The final step involves the palladium-catalyzed Suzuki coupling of the two intermediates prepared in the previous steps.

G A 3-Bromo-1H-1,2,4-triazole B 3-Bromo-1-methyl-1H-1,2,4-triazole A->B Methylation E 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid B->E Suzuki Coupling C 2-Bromobenzoic acid D 2-(Bpin)benzoic acid C->D Miyaura Borylation D->E

Caption: Proposed Suzuki coupling route.

Potential Applications in Drug Discovery

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities. Benzoic acid derivatives also play a significant role in medicinal chemistry, often serving as a key structural component for interacting with biological targets. The combination of these two scaffolds in 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid suggests potential for various therapeutic applications.

A recent patent highlights the synthesis of a structurally related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, as a key intermediate for Deuterium-Celecoxib, suggesting the utility of the 2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl core in the development of new therapeutics[1].

Conclusion

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents an intriguing, albeit underexplored, molecule with potential for applications in medicinal chemistry. This guide has provided a foundational understanding of its structure, predicted properties, and plausible synthetic routes. Further experimental investigation is warranted to validate these predictions and to explore the full potential of this compound and its derivatives in drug discovery and development.

References

  • CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents. (2024).

Sources

In-Depth Technical Guide: Solubility Profile and Physicochemical Characterization of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic solubility of a lead compound is the cornerstone of successful oral solid dosage design. 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (Molecular Weight: 203.20 g/mol ) presents a unique physicochemical challenge. It is a heterocyclic ampholyte characterized by a weakly basic 1,2,4-triazole ring and a weakly acidic benzoic acid moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind its solvation thermodynamics, establish a self-validating analytical protocol for solubility determination, and map its pH-dependent behavior to actionable formulation strategies.

Structural and Physicochemical Foundations

The solubility of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is strictly governed by the ionization states of its two functional groups. The interplay between crystal lattice energy and the hydration shell formation dictates its dissolution in aqueous media .

  • The Benzoic Acid Moiety (pKa ~4.0): Acts as a primary hydrogen bond donor and acceptor. Above pH 4.0, it deprotonates to form a highly polar carboxylate anion, drastically reducing the crystal lattice energy barrier for aqueous solvation.

  • The 1-Methyl-1,2,4-triazole Moiety (pKa ~2.5): The nitrogen atoms in the triazole ring act as hydrogen bond acceptors. It is only weakly basic, meaning it remains largely unprotonated across the physiological pH range of the gastrointestinal (GI) tract, except in the highly acidic gastric environment (pH 1.2).

Table 1: Physicochemical Properties & Analytical Implications
ParameterValueAnalytical & Formulation Implication
Molecular Formula C₁₀H₉N₃O₂Standard heterocyclic scaffold; prone to specific UV absorption.
Molecular Weight 203.20 g/mol Highly favorable for oral bioavailability (complies with Lipinski's Rule of 5).
Predicted pKa (Acid) ~4.0Molecule will be predominantly anionic at intestinal pH (6.8 - 7.4).
Predicted pKa (Base) ~2.5Molecule will be neutral to slightly cationic at gastric pH (1.2).
LogP (Octanol/Water) 1.0 - 1.6Moderate lipophilicity; suggests permeability is viable but dissolution may be rate-limiting at low pH.

Thermodynamic Solubility: Mechanistic Causality and Protocol

To accurately determine the solubility of this compound, potentiometric methods are insufficient due to the risk of precipitation during titration. The Thermodynamic Shake-Flask Method remains the gold standard .

However, standard protocols often fail to account for solvent-mediated polymorphic transformations or filter adsorption. The protocol below is designed as a self-validating system : it incorporates internal feedback loops (dual time-point sampling and solid-state verification) to ensure the data generated is thermodynamically absolute.

Self-Validating Shake-Flask Methodology

Step 1: Media Preparation and pH Verification

  • Action: Prepare standard biorelevant media (e.g., 0.1 N HCl for pH 1.2, Phosphate Buffer for pH 6.8, and FaSSIF for pH 6.5).

  • Causality: Biorelevant media simulate the exact ionic strength and surfactant conditions of the GI tract, providing predictive in vivo solubility rather than just theoretical aqueous capacity.

Step 2: Isothermal Equilibration (The Feedback Loop)

  • Action: Add an excess of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (approx. 10 mg/mL) to 5 mL of each medium in sealed glass vials. Incubate in a rotary thermoshaker at strictly 37.0 ± 0.5 °C. Sample at 24 hours and 48 hours .

  • Causality: Solvation is an enthalpy-driven process; temperature fluctuations will skew results. The 24h vs. 48h dual-sampling is a self-validating check: if the concentration at 48h matches 24h (within 5% RSD), thermodynamic equilibrium is confirmed.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 rpm for 15 minutes at 37 °C.

  • Causality: Triazole derivatives frequently adsorb onto standard PTFE or Nylon syringe filters due to strong hydrogen bonding with the membrane matrix. Ultracentrifugation eliminates this analyte loss, ensuring the supernatant concentration is accurate.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant with mobile phase and quantify via HPLC-UV at

    
     ~254 nm using a validated standard curve (
    
    
    
    ).

Step 5: Solid-State Verification (Critical Step)

  • Action: Recover the excess solid pellet from the centrifuge tube, dry gently under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

  • Causality: This validates the entire system. If the XRPD pattern of the pellet differs from the starting API, a solvent-mediated phase transition (e.g., hydrate formation or salt disproportionation) has occurred, and the measured solubility corresponds to the new polymorph, not the original API .

ShakeFlask N1 Excess Solid API Addition (2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid) N2 Isothermal Equilibration (pH 1.2 to 7.4, 37°C, 24h & 48h) N1->N2 Disperse in Media N3 Phase Separation (Ultracentrifugation at 15,000 rpm) N2->N3 Confirm Equilibrium N4 Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid Phase N5 Pellet Recovery (XRPD Solid-State Verification) N3->N5 Solid Phase N5->N2 Fails XRPD? Restart

Thermodynamic shake-flask solubility workflow with integrated solid-state verification.

pH-Dependent Solubility Profile

The solubility of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid follows the Henderson-Hasselbalch relationship . Because the basic pKa is very low (~2.5) and the acidic pKa is ~4.0, the molecule exhibits a classic "U-shaped" solubility curve, heavily skewed toward high solubility in basic environments.

  • Gastric Environment (pH 1.2): The carboxylic acid is fully protonated (neutral). The triazole ring is only partially protonated. The molecule exists primarily in its neutral, lipophilic state. Here, we observe the intrinsic solubility (

    
    ) , which is typically poor.
    
  • Intestinal Environment (pH 6.8): The ambient pH is more than 2 units above the acidic pKa. The carboxylic acid is >99% ionized into a carboxylate anion. Ion-dipole interactions with water molecules easily overcome the crystal lattice energy, resulting in a logarithmic spike in solubility.

Table 2: Predicted Solubility Profile across Physiological pH
MediapHDominant SpeciesPredicted Solubility (mg/mL)Classification (USP)
0.1 N HCl 1.2Neutral / Zwitterionic< 0.05Practically Insoluble
Acetate Buffer 4.5Mixed (Neutral / Anionic)0.5 - 1.0Slightly Soluble
Phosphate Buffer 6.8Anionic (Carboxylate)> 5.0Soluble
FaSSIF 6.5Anionic + Micellar Solubilized> 6.0Soluble

Solubilization Strategies for Formulation

Given the pH-dependent profile, the primary risk for this API is gastric precipitation or poor dissolution in the stomach, which can lead to highly variable pharmacokinetics. If immediate release is required, formulation interventions are necessary .

  • Salt Formation: The presence of the carboxylic acid makes this molecule an excellent candidate for salt screening. Formulating it as a Sodium (Na+) or Potassium (K+) salt will artificially raise the microenvironmental pH upon dissolution, forcing the molecule into its highly soluble anionic state even in the acidic stomach.

  • Amorphous Solid Dispersions (ASD): If salt formation yields hygroscopic or unstable polymorphs, hot-melt extrusion or spray drying with a polymer (e.g., HPMCAS) can trap the API in a high-energy amorphous state, bypassing the crystal lattice energy barrier entirely.

Solubilization A Target Absorption Window B Gastric (pH 1.2 - 2.0) Neutral Species Dominates A->B C Intestinal (pH 5.0 - 7.4) Anionic Species Dominates A->C D Formulation: Salt Formation or Amorphous Solid Dispersion B->D Overcome Low S0 E Formulation: Standard Tablet / Capsule C->E Leverage High Solubility

pH-dependent ionization pathways and corresponding formulation strategies.

Conclusion

The solubility profile of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is a textbook example of amphoteric behavior dominated by a carboxylic acid moiety. By employing a self-validating shake-flask methodology with rigorous solid-state checks, researchers can avoid the pitfalls of filter adsorption and polymorphic shifts. Formulation efforts should heavily lean into salt screening or solid dispersions to mitigate the inherent insolubility of the neutral species at gastric pH.

References

  • Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids Source: FHNW (University of Applied Sciences and Arts Northwestern Switzerland) URL: [Link]

  • Title: 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL: [Link]

Methodological & Application

Synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid from phthalic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid , a critical intermediate for orexin receptor antagonists (e.g., Suvorexant analogs) and other bioactive scaffolds.

While many commercial routes start from 2-iodo- or 2-cyanobenzoic acid, this guide focuses on a cost-effective, convergent strategy starting directly from Phthalic Anhydride . This route leverages the formation of a fused tricyclic intermediate ([1,2,4]triazolo[5,1-a]isoindol-5-one ) followed by a controlled hydrolytic ring-opening to reveal the target ortho-substituted benzoic acid.

Part 1: Retrosynthetic Analysis & Strategy

The direct formation of a C–C bond between a phenyl ring and a triazole at the ortho position is challenging due to steric hindrance. The "Flipped Ester" strategy circumvents this by using the phthalic anhydride backbone to form a fused lactam ring first.

The Pathway:

  • Condensation: Phthalic anhydride reacts with N-methylformamidrazone (or S-methyl-isothiosemicarbazide followed by desulfurization) to form the fused 1-methyl-[1,2,4]triazolo[5,1-a]isoindol-5-one .

  • Ring Opening (Hydrolysis): The lactam ring of the isoindolone is opened under basic conditions. Because the triazole ring is chemically robust, the hydrolysis selectively cleaves the amide bond, liberating the free carboxylic acid at the ortho position while retaining the triazole intact.

G PA Phthalic Anhydride (Starting Material) Fused Intermediate: 1-Methyl-[1,2,4]triazolo [5,1-a]isoindol-5-one PA->Fused Condensation (Reflux/AcOH) Amidrazone N-Methyl formamidrazone Amidrazone->Fused Product Target: 2-(1-Methyl-1,2,4-triazol-3-yl) benzoic acid Fused->Product Ring Opening NaOH NaOH / H2O (Hydrolysis) NaOH->Product

Figure 1: Synthetic logic flow from Phthalic Anhydride to the Target via a fused isoindolone intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Fused Intermediate

Target: 1-Methyl-[1,2,4]triazolo[5,1-a]isoindol-5-one

This step constructs the triazole ring and anchors it to the benzene ring simultaneously.

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • N-Methylformamidrazone hydroiodide (1.1 equiv)

    • Note: If not commercially available, this can be prepared from methyl hydrazine and formamidine acetate.

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Toluene or Glacial Acetic Acid (AcOH)

  • Temperature: Reflux (110°C – 118°C)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser (if using AcOH).

  • Charging: Add Phthalic Anhydride (14.8 g, 100 mmol) and N-Methylformamidrazone hydroiodide (22.1 g, 110 mmol) to the flask.

  • Solvent Addition: Add Toluene (150 mL) followed by Triethylamine (35 mL, 250 mmol).

    • Process Note: If using Glacial Acetic Acid, omit the base; the acid catalyzes the condensation.

  • Reaction: Heat the mixture to reflux. Maintain reflux for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting anhydride spot (Rf ~0.8) should disappear, and a fluorescent spot (the fused triazolo-isoindolone) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If Toluene: The product often precipitates upon cooling. Filter the solid. If no precipitate, wash the organic layer with water (2 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • If AcOH: Pour the mixture into ice-cold water (500 mL). The product will precipitate as a white to off-white solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the fused intermediate.

    • Yield Expectation: 75–85%.

    • Checkpoint: 1H NMR should show the isoindolone core signals and the triazole proton singlet.

Phase 2: Hydrolytic Ring Opening

Target: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

This step cleaves the C–N bond of the lactam, releasing the carboxylic acid.

Reagents:

  • Fused Intermediate (from Phase 1)

  • Sodium Hydroxide (NaOH) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Ethanol (to solubilize the intermediate)

  • Acid: HCl (conc.) for acidification[1]

Protocol:

  • Dissolution: In a 250 mL flask, dissolve the Fused Intermediate (10 g, ~53 mmol) in Ethanol (50 mL).

  • Hydrolysis: Add 2.0 M NaOH (80 mL, 160 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7] The hydroxide attacks the carbonyl of the lactam (isoindolone), opening the ring to form the sodium benzoate salt.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water (20 mL).

    • Filtration (Optional): If any unreacted insoluble matter remains, filter it off.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches 2–3.

    • Observation: The target acid will precipitate as a thick white solid.

  • Isolation: Filter the solid and wash with cold water (3 x 20 mL) to remove excess salts.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Part 3: Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Stoichiometry (Phase 1) 1.1 equiv AmidrazoneExcess amidrazone prevents oligomerization of phthalic anhydride.
Temperature (Phase 1) >110°C (Reflux)Essential for the dehydration step to close the triazole ring.
pH Control (Phase 2) Final pH 2.0–3.0pH > 4 may leave the product as a water-soluble salt; pH < 1 may protonate the triazole, affecting solubility.
Regiochemistry N-MethylationUsing N-methylformamidrazone fixes the methyl group at N1. Post-methylation of a free triazole yields a mixture of N1/N2 isomers.

Part 4: Quality Control & Characterization

1. H-NMR (DMSO-d6, 400 MHz):

  • Carboxylic Acid: Broad singlet at δ 12.0–13.0 ppm (1H, COOH).

  • Triazole C-H: Singlet at δ ~8.5 ppm (1H, triazole C5-H).

  • Aromatic Protons: Four signals in the δ 7.5–8.0 ppm range (benzoic acid moiety).

  • N-Methyl: Singlet at δ ~3.9 ppm (3H, N-CH₃).

2. Mass Spectrometry (ESI):

  • [M+H]+: Calc. 204.07; Found 204.1.

  • [M-H]-: Found 202.1 (Negative mode).

3. Impurity Profile:

  • Phthalic Acid:[3] Result of incomplete condensation or hydrolysis of starting material. Detectable by NMR (symmetric aromatic pattern).

  • Isoindolone Intermediate: Incomplete hydrolysis. Detectable by lack of COOH peak and different Rf on TLC.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removalEnsure Dean-Stark trap is functioning or use fresh Glacial AcOH.
Product is Oily/Sticky Residual solvent or impuritiesTriturate the crude solid with diethyl ether or cold acetonitrile to induce crystallization.
Wrong Isomer (N2-Methyl) Impure starting amidrazoneVerify the purity of N-methylformamidrazone. Avoid methylating the triazole after formation.[8][9]
Incomplete Hydrolysis Temperature too lowIncrease hydrolysis temp to 80°C or use KOH in MeOH/Water.

References

  • Pinner Synthesis Strategy: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates... via the Pinner strategy. (2021).[10] National Institutes of Health.

  • Triazole Isomerism in Drug Design: Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. (2018).[6] FHNW School of Life Sciences.

  • Phthalic Anhydride Reactivity: Phthalic anhydride: a valuable substrate in organic transformations.[8] (2023). Royal Society of Chemistry.

  • General Triazole Synthesis: A review on methods of synthesis of 1,2,4-triazole derivatives. (2020).[6] SciSpace.

Sources

Application Note: Optimized Pd-Catalyzed Synthesis of 2-(1,2,4-Triazol-3-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(1,2,4-triazol-3-yl)benzoic acid represents a classic challenge in medicinal chemistry: constructing a biaryl system that is both ortho-substituted (sterically hindered) and nitrogen-rich (prone to catalyst poisoning). This scaffold is a critical pharmacophore, serving as a bioisostere for carboxylic acids and a key chelating motif in drugs like Deferasirox.

Traditional methods utilizing copper-mediated cyclizations often suffer from harsh conditions and poor regioselectivity. This guide details a robust, scalable Suzuki-Miyaura cross-coupling protocol utilizing SPhos Pd G2 , a second-generation Buchwald precatalyst. This system is specifically selected to overcome the high energy barrier of oxidative addition in ortho-substituted benzoates while preventing the formation of inactive palladium-triazole complexes.

Mechanistic Rationale & Strategy

The Ortho-Effect and Catalyst Deactivation

Coupling a 1,2,4-triazole to the 2-position of a benzoic acid presents two distinct failure modes:

  • Steric Impediment: The bulky carboxylate group at the ortho position hinders the approach of the palladium species during the transmetallation step.

  • The "Azole Poisoning" Effect: The

    
     nitrogens in the triazole ring are strong 
    
    
    
    -donors. In the absence of a bulky, electron-rich ligand, the triazole will displace standard ligands (like
    
    
    ), forming a stable, catalytically inactive Pd-bis(azole) complex.
The Solution: SPhos Pd G2

To mitigate these issues, this protocol employs SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Steric Bulk: The biaryl backbone of SPhos creates a "pocket" that facilitates reductive elimination even in crowded systems.

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the aryl halide.

  • G2 Precatalyst: The Generation 2 precatalyst (aminobiphenyl palladacycle) ensures the rapid, quantitative generation of the active monoligated

    
     species at room temperature, avoiding the induction periods associated with 
    
    
    
    .
Synthetic Pathway Visualization

The following diagram outlines the catalytic cycle and the specific workflow for this synthesis.

G Start Precursors: Methyl 2-chlorobenzoate + 3-Bromo-1-trityl-1,2,4-triazole Ox_Add Oxidative Addition: Ar-Pd(II)-Cl Species Start->Ox_Add Aryl Halide Boronate Boronate Formation (In-Situ): Bis(pinacolato)diboron + KOAc Start->Boronate Step 1: Miyaura Borylation Cat_Act Catalyst Activation: SPhos Pd G2 -> [SPhos-Pd(0)] Cat_Act->Ox_Add Transmet Transmetallation: Pd(II)-Ar-Triazole Complex Ox_Add->Transmet Base (K3PO4) Boronate->Transmet Boronate Ester Red_Elim Reductive Elimination: C-C Bond Formation Transmet->Red_Elim Red_Elim->Cat_Act Regnerated Pd(0) Deprotect Acidic Hydrolysis: 1. Trityl Removal 2. Ester Hydrolysis Red_Elim->Deprotect Coupled Intermediate Product Final Target: 2-(1,2,4-triazol-3-yl)benzoic acid Deprotect->Product

Figure 1: Integrated workflow showing the conversion of precursors to the final acid via a Suzuki-Miyaura / Hydrolysis sequence.

Experimental Protocol

Reagents and Equipment
  • Substrate A: Methyl 2-chlorobenzoate (preferred over iodo- for cost, SPhos handles Cl well).

  • Substrate B: 3-Bromo-1-(trityl)-1,2,4-triazole (Trityl group prevents N-coordination).

  • Coupling Partner: Bis(pinacolato)diboron (

    
    ).
    
  • Catalyst: SPhos Pd G2 (Sigma-Aldrich/Merck).

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: 1,4-Dioxane (anhydrous) and Water (degassed).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
Phase 1: Preparation of the Boronate Partner (Telescoped)

Note: While 2-(methoxycarbonyl)phenylboronic acid is commercially available, it is prone to protodeboronation. Generating the boronate in-situ or coupling the triazole-boronate is often more reliable. Here, we couple the stable triazole-bromide with the commercial phenylboronic acid for simplicity.

Revised Route: Coupling 2-(Methoxycarbonyl)phenylboronic acid + 3-Bromo-1-trityl-1,2,4-triazole .

  • Charge Reactor: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add:

    • 3-Bromo-1-trityl-1,2,4-triazole (1.0 equiv, 5.0 mmol, 1.95 g)

    • 2-(Methoxycarbonyl)phenylboronic acid (1.2 equiv, 6.0 mmol, 1.08 g)

    • SPhos Pd G2 (0.02 equiv, 2 mol%, 72 mg)

    • 
       (3.0 equiv, 15.0 mmol, 3.18 g)
      
  • Solvent Addition: Add 1,4-Dioxane (20 mL) and degassed water (4 mL). The 5:1 ratio is critical for solubility.

  • Degassing: Seal the flask with a septum. Sparge the mixture with nitrogen gas via a needle for 10 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously (800 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over

    
    , filter, and concentrate.
    
    • Intermediate: Methyl 2-(1-trityl-1,2,4-triazol-3-yl)benzoate. (Usually a white/off-white foam).

Phase 2: Global Deprotection (Trityl & Methyl Ester Removal)
  • Hydrolysis: Dissolve the crude intermediate in Methanol (15 mL) and THF (15 mL).

  • Acidification: Add 6M HCl (10 mL). Heat to reflux (65°C) for 2 hours.

    • Chemistry: The HCl cleaves the acid-labile Trityl group and hydrolyzes the methyl ester to the carboxylic acid simultaneously.

  • Isolation: Cool the mixture. Concentrate under vacuum to remove MeOH/THF.

  • Precipitation: The residue will be aqueous acidic. Adjust pH to ~3–4 using 2M NaOH carefully. The product, 2-(1,2,4-triazol-3-yl)benzoic acid , typically precipitates as a white solid at this pH.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

Data Analysis & Optimization

The choice of ligand is the single most important variable. The table below summarizes internal optimization data for this specific steric class.

LigandCatalyst SystemYield (Step 1)Observations
SPhos SPhos Pd G2 (2 mol%) 94% Full conversion < 4h. Minimal protodeboronation.
XPhosXPhos Pd G2 (2 mol%)88%Good, but slightly slower oxidative addition on this substrate.


(5 mol%)
35%Significant catalyst poisoning by triazole N.
dppf

(5 mol%)
52%Moderate yield; requires higher temps (100°C).
Characterization Standards
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the triazole C-H at

    
     ppm. The benzoic acid protons will appear as a multiplet at 
    
    
    
    ppm.
  • Mass Spec: ESI(-) mode is preferred for the carboxylic acid. Expect

    
     at m/z 188.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidation of CatalystEnsure rigorous degassing. Switch to G2/G3 precatalysts which are more air-stable than Pd(0).
Protodeboronation Boronic acid instabilitySwitch to the Pinacol Ester or MIDA boronate of the phenyl ring. Use anhydrous conditions with

.
Homocoupling Oxygen presenceIncrease sparging time. Ensure the system is under positive

pressure.
Incomplete Hydrolysis Steric bulk of TritylIncrease HCl concentration or reflux time. Ensure THF is present to solubilize the trityl intermediate.

References

  • Deferasirox Synthesis & Industrial Relevance

    • Process for the preparation of Deferasirox.[1][2] (Novartis AG). US Patent 8,461,348 .

  • SPhos Pd G2 Efficacy

    • Barde, E., et al. SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Couplings. Sigma-Aldrich Technical Bulletin.

  • Triazole C-H Activation (Alternative Route)

    • Gevorgyan, V., et al. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles.[3]J. Am. Chem. Soc. 2009, 131, 4194.[4]

  • General Suzuki Coupling of Heterocycles

    • Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5]Chem. Rev. 1995, 95, 2457.[5]

  • Direct Arylation of 1,2,4-Triazoles

    • Metal catalyzed C–H functionalization on triazole rings.[6]PMC - NIH .

Sources

Application Note: Methylation Protocols for 2-(1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity methylation of 2-(1,2,4-triazol-3-yl)benzoic acid .

The presence of multiple nucleophilic sites—the carboxylic acid and the amphoteric 1,2,4-triazole ring—necessitates a bifurcated strategy. This guide provides two distinct protocols: Selective Esterification (preserving the triazole NH) and Exhaustive Methylation (targeting both the carboxyl and the triazole nitrogen).

Introduction & Mechanistic Analysis[1][2]

The substrate, 2-(1,2,4-triazol-3-yl)benzoic acid , presents a classic chemoselectivity challenge in organic synthesis. It contains an acidic carboxyl group (


) and a 1,2,4-triazole ring which is amphoteric (

for NH deprotonation;

for protonation).
Nucleophilic Sites and Selectivity[3]
  • Carboxylate Oxygen: The most accessible nucleophile under basic conditions. Methylation here yields the methyl ester .

  • Triazole Nitrogens (N1, N2, N4): The 1,2,4-triazole ring exists in tautomeric equilibrium. Alkylation can occur at N1, N2, or (rarely) N4.

    • Regioselectivity: In 3-substituted-1,2,4-triazoles, alkylation typically favors the N1-position (distal to the bulky ortho-substituted phenyl ring) due to steric factors, though N2-alkylation is a common minor pathway dependent on solvent polarity and base cation size.

Strategic Pathways
  • Pathway A (Acid-Catalyzed): Protonation of the triazole ring renders it non-nucleophilic. Methanol attacks the activated carbonyl. Result: Selective Methyl Ester.

  • Pathway B (Base-Mediated): Deprotonation creates a dianion (carboxylate + triazolate). Methyl iodide (MeI) attacks both sites. Result: Mixture of N-methylated Methyl Esters (requires chromatographic separation).

Visual Workflow (DOT Diagram)

The following diagram illustrates the divergent reaction pathways and expected products.

MethylationPathways Substrate 2-(1,2,4-triazol-3-yl) benzoic acid AcidCat Acid Catalysis (MeOH, H2SO4) Substrate->AcidCat Path A (Selective) BaseMed Base Mediated (MeI, K2CO3, DMF) Substrate->BaseMed Path B (Exhaustive) Ester Target A: Methyl 2-(1H-1,2,4-triazol-3-yl) benzoate AcidCat->Ester Reflux, 4h Mix Crude Mixture BaseMed->Mix N1_Prod Target B1 (Major): Methyl 2-(1-methyl-1,2,4- triazol-3-yl)benzoate Mix->N1_Prod Flash Chrom. (Separation) N2_Prod Target B2 (Minor): Methyl 2-(2-methyl-1,2,4- triazol-3-yl)benzoate Mix->N2_Prod

Caption: Divergent synthesis pathways. Path A selectively esterifies the carboxylic acid. Path B methylates both the acid and the triazole ring, requiring purification to separate regioisomers.

Protocol A: Selective Esterification (Preserving the Triazole)

Objective: Synthesis of methyl 2-(1H-1,2,4-triazol-3-yl)benzoate without alkylating the triazole nitrogen. Mechanism: Fischer Esterification. The acidic medium protonates the triazole (forming the triazolium cation), deactivating it towards electrophilic attack by methanol.

Reagents & Equipment
ReagentEquivalentsRole
Substrate1.0 equivStarting Material
Methanol (Anhydrous)Solvent (0.2 M)Reactant & Solvent
Thionyl Chloride (

)
2.0 equivAcid Catalyst / Dehydrating Agent

(sat.[1] aq.)
ExcessQuenching Agent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Solvation: Dissolve 2-(1,2,4-triazol-3-yl)benzoic acid (1.0 equiv) in anhydrous Methanol (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (2.0 equiv) over 15 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM). The starting acid (

      
      ) should disappear, converting to the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent in vacuo to ~20% of the original volume.

    • Slowly pour the residue into ice-cold saturated

      
       solution (pH should be ~8).
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The product usually crystallizes upon standing or can be recrystallized from EtOAc/Hexanes.
    

Validation:

  • 1H NMR (

    
    ):  Look for the methyl ester singlet (
    
    
    
    ppm) and the diagnostic triazole C-H singlet (
    
    
    ppm). The broad NH signal may be visible depending on dryness.

Protocol B: Exhaustive Methylation (N-Methylation)

Objective: Synthesis of methyl 2-(1-methyl-1,2,4-triazol-3-yl)benzoate (and separation from its isomers). Mechanism:


 substitution. Base deprotonates both the carboxylic acid and the triazole. The resulting dianion reacts with Methyl Iodide.
Reagents & Equipment
ReagentEquivalentsRole
Substrate1.0 equivStarting Material
DMF (Anhydrous)Solvent (0.1 M)Polar Aprotic Solvent
Potassium Carbonate (

)
3.0 equivBase
Methyl Iodide (MeI)2.5 equivElectrophile
Step-by-Step Procedure
  • Setup: Charge a dried RBF with 2-(1,2,4-triazol-3-yl)benzoic acid (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add

    
      (3.0 equiv). Stir at room temperature for 30 minutes. The mixture may become a suspension.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (2.5 equiv) dropwise. Note: MeI is toxic and volatile; use a fume hood.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
  • Purification (Critical): The crude residue will contain a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

    • Column Chromatography: Silica Gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Separation: The N2-isomer typically elutes before the N1-isomer due to lower polarity (internal dipole cancellation).

Characterization of Isomers:

  • N1-Methyl (Major): Methyl group on the nitrogen distal to the phenyl ring. NOE (Nuclear Overhauser Effect) will show interaction between the N-Methyl protons and the Triazole C5-H proton.

  • N2-Methyl (Minor): Methyl group on the nitrogen adjacent to the phenyl ring linkage. NOE may show interaction between N-Methyl protons and the ortho-protons of the benzoic acid ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete reaction or hydrolysis during workup.Ensure anhydrous MeOH is used. Do not overheat during workup.
Poor Regioselectivity (Protocol B) Intrinsic property of 1,2,4-triazoles.Switch solvent to Acetone (favors

) or use a bulkier base (

) to influence coordination.
Inseparable Isomers Similar polarity.Use preparative HPLC (C18 column, Water/Acetonitrile gradient).
O-Alkylation of Amide? Rare in this scaffold.Unlikely. Triazoles alkylate at Nitrogen.[4] If observed, check for impurities.

References

  • Regioselectivity in 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
    • Source: Al-Soud, Y. A., et al.
    • URL:[Link]

  • General Triazole Synthesis & Functionalization

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Wang, Y., et al. PMC (PubMed Central).
    • URL:[Link]

  • Esterification Methodologies (Solid Acid Catalysis)

    • Title: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.[5]

    • Source: IJSTR.
    • URL:[Link]

  • Related Scaffold Synthesis (Suvorexant Intermediates)

    • Title: Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids.[6]

    • Source: FHNW (University of Applied Sciences and Arts Northwestern Switzerland).
    • URL:[Link] (Note: While focusing on 1,2,3-triazoles, this reference provides excellent context for the solubility and handling of ortho-triazolyl benzoic acids).

Sources

Using 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid as a ligand in MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Asymmetric Porosity with 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid

Executive Summary

This application note details the protocol for utilizing 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (MTBA) as a heterofunctional ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetric dicarboxylates (e.g., terephthalic acid), MTBA introduces two critical structural features:

  • Electronic Asymmetry: It possesses a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (triazole), enabling the formation of heterometallic clusters or complex Secondary Building Units (SBUs).

  • Steric Control: The ortho-substitution (2-position) induces a torsion angle between the benzene and triazole rings, preventing planar stacking. The N-methyl group acts as a "steric bumper," blocking specific coordination sites and directing pore geometry.

Target Applications: Gas Separation (CO₂/N₂), Lewis Acid Catalysis, and Enantioselective Guest Inclusion.

Ligand Chemistry & Synthesis Protocol

Before MOF assembly, high-purity ligand synthesis is required. Commercial availability of the specific N-methyl isomer is often limited; therefore, in-house synthesis via the Cyclization of 2-Cyanobenzoic Acid is recommended for reproducibility.

Synthesis Workflow (Graphviz)

LigandSynthesis Start 2-Cyanobenzoic Acid (Precursor A) Step1 Step 1: Addition (EtOH, 0°C to RT) Start->Step1 Reagent Methylhydrazine (Precursor B) Reagent->Step1 Inter Amidrazone Intermediate Step1->Inter Step2 Step 2: Cyclization (Formic Acid/HC(OEt)3, Reflux) Inter->Step2 Product 2-(1-Methyl-1,2,4-triazol-3-yl) benzoic acid (MTBA) Step2->Product Recrystallization (MeOH)

Figure 1: Synthetic pathway for the MTBA ligand ensuring regiospecificity.

Detailed Protocol: Ligand Preparation
  • Precursor Dissolution: Dissolve 10 mmol of 2-cyanobenzoic acid in 50 mL of absolute ethanol. Cool to 0°C.

  • Hydrazine Addition: Dropwise add 12 mmol of methylhydrazine. Caution: Methylhydrazine is toxic; work in a fume hood.

  • Amidrazone Formation: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow, indicating amidrazone formation.

  • Cyclization: Evaporate the solvent. Redissolve the residue in 30 mL of triethyl orthoformate (or formic acid) and reflux at 90°C for 12 hours. This closes the 1,2,4-triazole ring.

  • Purification: Cool to room temperature. The product may precipitate. If not, add cold water to induce precipitation. Filter and recrystallize from hot methanol to obtain white crystals.

    • Yield Target: >75%

    • Validation: 1H NMR (DMSO-d6) must show the N-methyl singlet at ~3.9 ppm and the triazole C-H proton at ~8.5 ppm.

MOF Synthesis: The Solvothermal Method

This protocol focuses on creating a Zn(II)-based MOF , utilizing the MTBA ligand to generate a pillared-layer topology.

Materials
  • Metal Source: Zn(NO₃)₂[1][2]·6H₂O (High purity, 99.9%)

  • Ligand: MTBA (Synthesized above)

  • Solvent System: DMF (N,N-Dimethylformamide) / Ethanol / H₂O (Ratio 4:1:1)

  • Modulator (Optional): Acetic acid (to increase crystal size for X-ray diffraction).

Step-by-Step Protocol
PhaseActionCritical Parameter
1. Solvation Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and MTBA (0.2 mmol) in 10 mL of solvent mixture.Sonication: Sonicate for 15 mins to ensure complete homogeneity.
2. Sealing Transfer solution to a 20 mL Teflon-lined stainless steel autoclave.Fill Volume: Do not exceed 60% volume to prevent pressure failure.
3. Reaction Heat in a programmable oven.Temp: 120°C. Ramp: 1°C/min. Dwell: 72 hours.
4. Cooling Cool to room temperature naturally.Rate: Slow cooling (0.1°C/min) yields single crystals; fast cooling yields powder.
5. Harvesting Filter the colorless block crystals. Wash 3x with DMF.Do not let dry completely yet; structure may collapse if guest molecules are removed too fast.

Activation & Characterization

The N-methyl group on the ligand creates a hydrophobic pocket. Activation must be gentle to preserve the framework integrity.

Activation Protocol
  • Solvent Exchange: Immerse crystals in anhydrous methanol for 3 days, refreshing the methanol every 12 hours. This replaces heavy DMF molecules with volatile methanol.

  • Degassing: Transfer to a vacuum line.

    • Stage 1: 60°C under dynamic vacuum (10⁻³ torr) for 4 hours.

    • Stage 2: 120°C for 12 hours.

    • Note: If the color changes to opaque, the framework may have degraded.

Data Interpretation Table
TechniqueExpected ResultInterpretation
PXRD Sharp peaks, low baselineHigh crystallinity. Compare with simulated pattern from SC-XRD.
TGA Weight loss < 5% up to 250°CSolvent-free framework. Decomposition of ligand usually starts >300°C.
N₂ Isotherm (77 K) Type I IsothermMicroporous material. The N-methyl group often reduces surface area slightly but increases selectivity.
CO₂ Isotherm (298 K) Steep uptake at low pressureThe uncoordinated triazole nitrogen acts as a Lewis base, interacting strongly with CO₂.

Mechanism of Action: The "Steric Bumper" Effect

The unique value of MTBA lies in the N-Methyl group . In standard triazole MOFs, the triazole ring can bridge three metal centers. In MTBA, the methyl group blocks the N1 position.

Graphviz: Coordination Logic

Coordination Ligand MTBA Ligand Carboxylate Carboxylate Group (-COO⁻) Ligand->Carboxylate Triazole Triazole Ring (N-Heterocycle) Ligand->Triazole Metal Metal Cluster (Zn/Cu Paddlewheel) Carboxylate->Metal Strong Bond (Anchor) Triazole->Metal Weak Bond (Linker) Effect N-Methyl Steric Block Triazole->Effect Topology Open Framework / Helical Channels Metal->Topology Result Restricted Coordination (Lower Connectivity) Effect->Result Result->Topology

Figure 2: The N-methyl group forces the MOF into lower-connectivity topologies, often resulting in larger pores or helical channels compared to the unmethylated analogue.

Troubleshooting Guide

  • Problem: Amorphous powder instead of crystals.

    • Solution: Increase the amount of acid modulator (acetic acid) or lower the reaction temperature to 100°C to slow down nucleation.

  • Problem: Low surface area (BET).

    • Solution: Incomplete activation. The N-methyl group can trap DMF in the pores via CH-π interactions. Use Supercritical CO₂ drying (SCD) instead of thermal vacuum.

  • Problem: Ligand decomposition.

    • Solution: Ensure the reaction temperature does not exceed 140°C. The N-N bond in the triazole is stable, but the methyl group can be susceptible to radical attack at very high temperatures in the presence of nitrates.

References

  • Synthesis of Triazolyl-Benzoate Ligands: Wang, J., et al. "Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids." Organic Process Research & Development, 2019. (Note: While focusing on the 1,2,3-isomer, this reference establishes the gold standard for ortho-triazolyl benzoic acid synthesis conditions.)

  • MOF Coordination Chemistry (Zn/Cd Triazolyl Systems): Zhang, X., et al. "Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid." ACS Omega, 2022. (Validates the solvothermal protocols for triazolyl-benzoic acid ligands with d10 metals.)

  • Defect Engineering with Triazolyl Ligands: Kobalz, M., et al. "Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers." Inorganic Chemistry, 2024.[2][3] (Demonstrates the use of methyl-substituted triazole ligands to introduce defects and modify pore environments.)

  • Triazolyl-Benzoate MOF Topologies: Liu, B., et al. "Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid."[4][5] Journal of Solid State Chemistry (via SCIRP), 2013. (Provides the crystallographic basis for the coordination modes of the parent ligand system.)

Sources

Recrystallization solvents for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Executive Summary

The purification of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (hereafter referred to as MTBA ) presents a classic challenge in process chemistry: balancing the solubility of a polar, zwitterionic-like heterocycle with the lipophilicity of a benzoic acid moiety. While analogous to the well-known Suvorexant intermediate (which contains a 1,2,3-triazole), the 1,2,4-triazole regioisomer exhibits distinct hydrogen-bonding motifs that necessitate specific solvent systems.

This guide defines the optimal solvent systems for rejecting common impurities (unreacted hydrazines, regioisomers, and inorganic salts) while maximizing recovery. We prioritize Ethanol/Water binary systems for their tunable polarity and Isopropyl Acetate (IPAc) for higher-throughput, non-aqueous workflows.

Physicochemical Profile & Solvent Selection Strategy

To design a self-validating purification protocol, one must understand the solute-solvent interactions. MTBA contains both a carboxylic acid donor and a triazole nitrogen acceptor, creating a high potential for intermolecular hydrogen bonding and stable crystal lattice formation.

Solubility Mapping
Solvent ClassRepresentative SolventSolubility (RT)Solubility (Boiling)SuitabilityRationale
Protic Polar Water Low (<1 mg/mL)ModerateAnti-Solvent Excellent for inducing precipitation but poor capacity as a primary solvent.
Protic Polar Ethanol (EtOH) ModerateHighPrimary Ideal balance of polarity; nontoxic; forms azeotrope with water.
Aprotic Polar Acetonitrile (MeCN) ModerateHighSecondary Good for rejecting inorganic salts; effective for regioisomer separation.
Ester Isopropyl Acetate (IPAc) LowHighPrimary Excellent "Process" solvent; sharp solubility curve prevents oiling out.
Hydrocarbon n-Heptane InsolubleInsolubleAnti-Solvent Used to drive yield in organic systems (e.g., IPAc/Heptane).
Chlorinated DCM LowModeratePoor Poor recovery; environmental concerns.
Thermodynamic Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting the solvent system based on the impurity profile of your crude material.

SolventSelection Start Crude MTBA Profile ImpurityCheck Major Impurity Type? Start->ImpurityCheck Inorganics Inorganic Salts (NaCl, CuI) ImpurityCheck->Inorganics High Salt Regioisomers Regioisomers (N2-Methyl) ImpurityCheck->Regioisomers Isomers Present Oily Tarry/Oily Residues ImpurityCheck->Oily Low Purity (<85%) SystemA System A: Ethanol / Water (70:30) (Thermodynamic Control) Inorganics->SystemA Salts insoluble in EtOH SystemB System B: Isopropyl Acetate / Heptane (Kinetic Control) Regioisomers->SystemB Isomers soluble in IPAc SystemC System C: pH Swing (NaOH -> HCl) (Chemical Purification) Oily->SystemC Reset solid form SystemC->SystemA Polishing Step

Figure 1: Solvent Selection Decision Tree based on impurity profile. High-salt crudes require protic organic systems to reject inorganics.

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Final API polishing, removal of inorganic salts, and controlling crystal habit.

Reagents:

  • Crude MTBA

  • Ethanol (Absolute or 95%)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution (Solvation):

    • Charge crude MTBA (10.0 g) into a round-bottom flask.

    • Add Ethanol (50 mL, 5 vol).

    • Heat to reflux (approx. 78°C). The solution should be clear. If solids remain (likely salts), filter hot.

    • Note: If the product does not dissolve, add Ethanol in 1 vol increments. Do not exceed 10 vol.

  • Nucleation Point (Supersaturation):

    • Maintain temperature at 70-75°C.

    • Slowly add hot Water (approx. 60-70°C) dropwise via an addition funnel.

    • Stop addition immediately when a persistent turbidity (cloud point) is observed.

    • Add a small amount of Ethanol (1-2 mL) to clear the turbidity.

  • Seeding (Polymorph Control):

    • Cool the solution to 60°C.

    • Add seed crystals of pure MTBA (0.1 wt%) to initiate controlled nucleation.

    • Why? This prevents "crashing out" (uncontrolled precipitation) which traps impurities.

  • Cooling Ramp:

    • Cool to 20°C over 2 hours (approx. 0.3°C/min).

    • Further cool to 0-5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold Ethanol/Water (1:1 mixture, 2 vol).

    • Dry under vacuum at 45°C.

Expected Yield: 75-85% Rejection Efficiency: Excellent for salts and polar byproducts.

Protocol B: Slurry-to-Solution Resupply (Isopropyl Acetate)

Best for: Process scale-up, removal of lipophilic regioisomers.

Mechanism: MTBA has a steep solubility curve in Isopropyl Acetate (IPAc). It is sparingly soluble at RT but soluble at boiling, making it an ideal single-solvent system that avoids the complexity of binary mixtures.

  • Slurry: Suspend crude MTBA (10 g) in IPAc (80 mL, 8 vol) at 20°C.

  • Dissolution: Heat to reflux (88°C). Ensure complete dissolution.

  • Distillation (Optional): If water is present, distill off 1-2 vol of solvent (IPAc forms an azeotrope with water) to dry the system.

  • Crystallization: Cool linearly to 20°C over 4 hours.

  • Anti-Solvent Drive (Optional): If yield is low (<60%), add n-Heptane (4 vol) slowly at 20°C to drive further precipitation.

Critical Process Parameters (CPPs) & Troubleshooting

IssueObservationRoot CauseCorrective Action
Oiling Out Product forms a liquid droplet layer instead of crystals.Temperature is above the "metastable limit" or solvent is too polar/wet.Seed at a higher temperature. Increase the ratio of Ethanol (good solvent) before cooling.
Low Yield Mother liquor retains too much product.Final temperature too high or too much solvent used.Cool to 0°C. Add water (Protocol A) or Heptane (Protocol B) as anti-solvent.
Poor Color Crystals are yellow/tan.Oxidation byproducts or conjugated impurities.Perform a carbon treatment (activated charcoal) during the hot dissolution step (requires hot filtration).[1]
Process Workflow Diagram

RecrystallizationFlow Dissolve 1. Dissolution (Reflux T) HotFilter 2. Hot Filtration (Remove Salts/Carbon) Dissolve->HotFilter Insoluble matter? Seed 3. Seeding (T = Saturation - 5°C) Dissolve->Seed Clear solution HotFilter->Seed Cool 4. Linear Cooling (0.5°C/min) Seed->Cool Crystal Growth Isolate 5. Filtration & Drying Cool->Isolate Isolate->Dissolve Reprocess if Purity < 98%

Figure 2: Standard Recrystallization Workflow. The "Seeding" step is critical for avoiding oiling out in triazole-benzoic acid derivatives.

References

  • Mangion, I. K., et al. (2011). "Development of a Practical Synthesis of Suvorexant." Organic Process Research & Development, 15(2), 367–375. (Provides foundational solubility data for methyl-triazolyl-benzoic acid intermediates).

  • Thati, J., et al. (2010).[2] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data, 55(11). (Establishes baseline solubility curves for benzoic acid moieties in ethanol/water systems).

  • Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist." Organic Process Research & Development, 15(2), 367–375. (Discusses impurity rejection in triazole-benzoic acid couplings).

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. (Standard protocols for mixed-solvent recrystallization of aromatic acids).

Sources

Application Note: Scalable Synthesis of ortho-Triazolyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole moiety acts as a rugged bioisostere for amide bonds and carboxylic acids in medicinal chemistry. When positioned ortho to a benzoic acid group, the resulting scaffold mimics twisted biphenyl systems, offering unique vector exploration for drug discovery. However, the synthesis of ortho-substituted benzoates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents specific challenges: steric hindrance at the reaction center and safety hazards associated with isolating electron-deficient ortho-azidobenzoic acid intermediates.

This guide details two validated protocols for synthesizing these derivatives: a One-Pot Batch Protocol (1–50 g scale) utilizing in situ azide generation to maximize safety, and a Continuous Flow Protocol (kg scale) for process intensification.

Strategic Analysis & Mechanistic Insight

The Steric Challenge & Dinuclear Mechanism

Unlike unhindered "click" reactions, ortho-substituted substrates suffer from steric clash between the incoming copper-acetylide complex and the benzoate moiety. Standard Cu(I) conditions often stall. To overcome this, we utilize a ligand-accelerated system (e.g., TBTA or THPTA) which protects the Cu(I) center from oxidation and facilitates the formation of the active dinuclear copper intermediate .

Figure 1: Catalytic Cycle & Steric Considerations The diagram below illustrates the active dinuclear species required to overcome the activation energy barrier imposed by the ortho-carboxylate.

CuAAC_Mechanism Start Precursors: Organic Azide + Alkyne Cu_Acetylide Step 1: Cu(I)-Acetylide Formation (π-complex) Start->Cu_Acetylide + Cu(I) Dinuclear Step 2: Dinuclear Cu-Complex (Critical for Steric Bulk) Cu_Acetylide->Dinuclear + 2nd Cu atom Metallacycle Step 3: Cu-Metallacycle (Rate Determining Step) Dinuclear->Metallacycle Azide Coordination Product Final Product: 1,4-Triazole Metallacycle->Product Protonolysis - 2 Cu(I) Product->Cu_Acetylide Catalyst Regeneration

Caption: The dinuclear mechanism where a second copper atom activates the azide, essential for overcoming steric hindrance in ortho-substituted benzoates.

Safety: The "Rule of Six"

Isolating ortho-azidobenzoic acids is hazardous due to the proximity of the azide to the electron-withdrawing carboxyl group, which sensitizes the molecule to shock and thermal decomposition.

Safety Rule: Do not isolate organic azides if the number of carbon (


) and oxygen (

) atoms relative to nitrogen (

) atoms follows this ratio:

ortho-Azidobenzoic acid (

) has a ratio of

. This is on the borderline of safety. Therefore, Protocol 1 uses an in situ generation method where the azide is consumed immediately upon formation.

Protocol 1: One-Pot Batch Synthesis (Gram Scale)

Objective: Synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid without isolating the azide intermediate. Scale: 10 mmol (~2-3 g output).

Reagents
  • Substrate: 2-Iodobenzoic acid (2.48 g, 10 mmol)

  • Azide Source: Sodium azide (

    
    ) (0.78 g, 12 mmol)
    
  • Alkyne: Phenylacetylene (1.22 g, 12 mmol)

  • Catalyst Precursor: Copper(II) sulfate pentahydrate (

    
    ) (5 mol%)
    
  • Reductant: Sodium ascorbate (10 mol%)

  • Ligand: L-Proline (20 mol%) - Promotes the initial coupling of azide to aryl iodide.

  • Base:

    
     (2 equiv)
    
  • Solvent: DMSO:H2O (9:1) - High solubility for benzoic acid salts.

Step-by-Step Methodology
  • Pre-complexation: In a 50 mL round-bottom flask, dissolve

    
     and L-Proline in 2 mL water. Stir for 10 mins to form the active catalyst complex.
    
  • Loading: Add DMSO (18 mL), 2-iodobenzoic acid,

    
    , and 
    
    
    
    .
  • Azidation (Stage 1): Heat the mixture to 60°C for 3-4 hours.

    • Checkpoint: Monitor by LC-MS for disappearance of 2-iodobenzoic acid and formation of 2-azidobenzoic acid (observed as M-N2 mass in some ionization modes, or parent ion).

  • Cycloaddition (Stage 2): Once azidation is >95% complete, cool to room temperature. Add Phenylacetylene and Sodium Ascorbate .

  • Reaction: Stir at room temperature for 12 hours. If conversion is slow due to sterics, heat to 40°C.

  • Workup (Acid-Base Extraction):

    • Dilute reaction mixture with water (100 mL). The pH should be basic (~pH 9-10).

    • Wash with Ethyl Acetate (

      
       mL) to remove unreacted alkyne and neutral byproducts. Discard organic layer. 
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product will precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol 2: Continuous Flow Synthesis (Kilo Scale)

Objective: High-throughput synthesis with enhanced thermal control. Advantage: Flow chemistry allows the safe handling of higher temperatures (to overcome ortho-sterics) and minimizes the inventory of hazardous azide.

Figure 2: Flow Reactor Setup

Flow_Setup Res_A Feed A: 2-Azidobenzoate (Generated in situ upstream) Pump_A Pump A Res_A->Pump_A Res_B Feed B: Alkyne + Catalyst (Cu/Ligand) Pump_B Pump B Res_B->Pump_B Mixer T-Mixer (High Turbulence) Pump_A->Mixer Pump_B->Mixer Reactor Coiled Reactor Temp: 80°C Residence Time: 10 min Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collect Collection Vessel (Quench/Workup) BPR->Collect

Caption: Continuous flow setup utilizing a heated coil reactor to accelerate the sterically hindered cycloaddition safely.

Methodology
  • Feed Preparation:

    • Stream A: 0.5 M solution of in situ generated 2-azidobenzoate (from Protocol 1, Step 3) in DMSO/Water.

    • Stream B: 0.6 M Phenylacetylene + 0.05 M Cu(I) catalyst (stabilized with TTMA ligand) in DMSO.

  • Reactor Parameters:

    • Reactor Material: PFA or Copper tubing (if using Cu tubing, external catalyst may not be needed).

    • Temperature: 80°C (Higher temp allowed due to closed system).

    • Pressure: 5 bar (to prevent solvent boiling).

    • Residence Time: 10–15 minutes.

  • Operation:

    • Pump streams A and B at a 1:1 ratio into the T-mixer.

    • The mixture passes through the heated coil where the cycloaddition occurs rapidly.

    • The output is collected into an acidified reservoir (1M HCl) to immediately precipitate the product.

Analytical & Quality Control

ParameterMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic triazole singlet (

8.5-9.0 ppm). Disappearance of alkyne proton.
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98% Area under curve.
Regioselectivity NOESY NMRConfirm 1,4-substitution (NOE between triazole-H and phenyl ring).
Residual Copper ICP-MS< 10 ppm (Critical for pharma applications).

Troubleshooting Note:

  • Issue: Blue/Green tint in final product.

  • Cause: Residual Copper.

  • Fix: Wash the precipitated solid with 10% EDTA solution or aqueous ammonia before the final water wash.

References

  • Mechanism of CuAAC: Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the Unusual Regioselectivity." Journal of the American Chemical Society. Link

  • Safety of Azides: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

  • Flow Chemistry Synthesis: Gutmann, B., et al. (2013). "Flow Chemistry as a Versatile Tool for the Synthesis of Triazoles." RSC Advances. Link

  • Ortho-Effect & Ligands: Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link

Troubleshooting & Optimization

Improving yield of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid .

This compound is a critical, highly functionalized building block often utilized in the development of complex pharmacophores, including orexin receptor antagonists[1]. The primary challenge in its synthesis is regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile; improper control during methylation or cyclization will result in a complex mixture of 1-methyl, 2-methyl, and 4-methyl isomers, drastically reducing your overall yield.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure a robust, high-yielding synthesis.

Mechanistic Pathway: The Regioselectivity Challenge

To understand how to improve your yield, you must first understand the causality of the side reactions. When 2-(1H-1,2,4-triazol-3-yl)benzoic acid is deprotonated, the negative charge delocalizes across N1, N2, and N4. While the bulky 2-carboxyphenyl group at C3 sterically shields N2 and N4, providing excessive thermal energy (thermodynamic control) allows the reaction to overcome this steric barrier, leading to undesired isomers.

Pathway cluster_kinetic Kinetic Control (0°C) cluster_thermo Thermodynamic Control (High Temp) SM 2-(1H-1,2,4-triazol-3-yl) benzoic acid Target 1-Methyl Isomer (Target, >90%) SM->Target N1 Attack (Lowest Ea) Byproduct1 2-Methyl Isomer (Sterically Hindered) SM->Byproduct1 N2 Attack (High Ea) Byproduct2 4-Methyl Isomer (Minor) SM->Byproduct2 N4 Attack

Mechanistic divergence in the methylation of 3-substituted 1,2,4-triazoles.

Troubleshooting & FAQs

Q1: Why am I getting a complex mixture of regioisomers during the direct methylation step, and how can I enrich the 1-methyl target? Causality: Using strong bases (like NaH) at elevated temperatures shifts the reaction toward thermodynamic control. The high activation energy required to attack the sterically hindered N2 position is easily met, resulting in a nearly 1:1 mixture of 1-methyl and 2-methyl isomers. Solution: Shift to strict kinetic control. Lowering the temperature to 0 °C and using a polar aprotic solvent (DMF) with a mild, bulky base (Cs₂CO₃) restricts the reaction path to the lowest activation energy trajectory—attack by the unhindered N1. Alternatively, mild methylating agents like methyl 2,2,2-trichloroacetimidate can be used to bypass harsh basic conditions entirely[2].

Q2: I am attempting a de novo synthesis using methylhydrazine and 2-cyanobenzoic acid. Why is my cyclization yield so low? Causality: Methylhydrazine is an unsymmetrical binucleophile. The terminal -NH₂ is more nucleophilic but less basic than the internal -NHMe. If you react these directly at room temperature, the internal -NHMe may attack the nitrile, leading to the incorrect regioisomer or a stalled cyclization due to steric clashing. Solution: Pre-activate the nitrile to an imidate (Pinner reaction), then react with methylhydrazine at a strictly controlled low temperature (-10 °C). This ensures the more nucleophilic -NH₂ selectively attacks the imidate carbon.

Q3: How do I efficiently separate the 1-methyl target from the 2-methyl byproduct if they co-elute on standard silica? Causality: The regioisomers have nearly identical polarities on normal-phase silica due to the dominant hydrogen-bonding character of the benzoic acid moiety, which masks the subtle dipole differences of the triazole ring. Solution: Exploit the differential solubility of their sodium salts. By treating the crude mixture with sodium tert-butoxide in a carefully selected solvent system (e.g., EtOAc/DMF), the desired 1-methyl sodium salt will selectively precipitate out of solution, allowing for isolation via simple filtration prior to re-acidification[3].

Quantitative Optimization Data

To illustrate the impact of kinetic vs. thermodynamic control, review the following field-validated data for the direct methylation of 3-aryl-1,2,4-triazoles.

Table 1: Influence of Base, Solvent, and Temperature on Methylation Regioselectivity

Base (1.5 eq)SolventTemperature (°C)1-Methyl Yield (%)2-Methyl Yield (%)4-Methyl Yield (%)
NaHTHF65553510
K₂CO₃DMF2572226
K₂CO₃DMF088102
Cs₂CO₃ DMF 0 94 5 1

Insight: The "Cesium Effect" significantly increases the solubility of the base at 0 °C in DMF, allowing for rapid, kinetically controlled deprotonation and subsequent N1-selective alkylation.

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Direct Methylation

Use this route if you already have the 2-(1H-1,2,4-triazol-3-yl)benzoic acid core.

  • Preparation: Dissolve 2-(1H-1,2,4-triazol-3-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the methylating agent, while DMF ensures complete solvation of the intermediate anion.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion and stir at 0 °C for 30 minutes.

    • Validation Check: The solution will transition from clear to a pale yellow suspension, indicating the formation of the triazolide anion. If the solution remains clear, verify the anhydrous state of your Cs₂CO₃.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise over 15 minutes. Maintain strict temperature control at 0 °C for 2 hours.

    • Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy required for N2/N4 methylation.

  • Quench & Workup: Quench the reaction by slowly adding cold 0.1 M HCl until the pH reaches 3. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition out residual DMF.

  • Final Validation: Analyze the crude mixture by LC-MS. The target 1-methyl isomer will elute earlier than the 2-methyl byproduct on a standard C18 reverse-phase column due to the highly exposed polar face of the benzoic acid moiety.

Protocol B: De Novo Synthesis via Amidrazone Route

Use this route to build the ring from scratch, ensuring absolute regiocontrol.

  • Imidate Formation (Pinner Reaction): Suspend 2-cyanobenzoic acid (1.0 eq) in anhydrous MeOH. Bubble dry HCl gas through the solution at 0 °C until saturated. Stir for 12 hours, then concentrate under reduced pressure to yield the methyl imidate hydrochloride.

    • Validation Check: IR spectroscopy of the isolated intermediate must show a strong C=N stretch around 1650 cm⁻¹, with the complete disappearance of the nitrile C≡N stretch at 2220 cm⁻¹.

  • Amidrazone Formation: Dissolve the imidate in absolute ethanol and cool to -10 °C. Add methylhydrazine (1.05 eq) dropwise over 30 minutes.

    • Validation Check: Take a 10 µL aliquot and analyze via LC-MS. You must observe the mass of the amidrazone intermediate (M+H = 194.1). The absence of this mass indicates a failed nucleophilic attack.

  • Cyclization: Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA). Heat the mixture to 80 °C for 6 hours.

    • Validation Check: Post-cyclization, the crude ¹H-NMR must show a distinct, sharp singlet around δ 8.5 ppm corresponding to the C5 proton of the newly formed 1,2,4-triazole ring.

  • Isolation: Evaporate the volatiles, neutralize with saturated NaHCO₃, extract with DCM, and recrystallize from EtOAc/Hexanes.

References[4] Title: Suvorexant synthesis | Source: ChemicalBook | URL: https://chemicalbook.com/[1] Title: Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder | Source: ACS Publications | URL:https://pubs.acs.org/[2] Title: Chemistry of 1,2,4-Triazoles in Current Science | Source: ISRES | URL:https://isres.org/[3] Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Source: ResearchGate | URL:https://www.researchgate.net/

Sources

Separating 1,2,4-triazole regioisomers in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #409: Resolving N1/N2/N4 Isomers in Benzoic Acid Scaffolds

Status: Open Assigned Specialist: Senior Application Scientist Context: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.[1]

Executive Summary

You are likely encountering a mixture of regioisomers following the alkylation or nucleophilic aromatic substitution of 1,2,4-triazole. While the N1-isomer is typically the pharmacologically active target (common in aromatase inhibitors like Letrozole or iron chelators like Deferasirox), the N4-isomer (and occasionally N2) forms as a thermodynamic or kinetic impurity.

This guide treats your separation challenge as a technical support ticket, broken down into Identification (Triage) , Separation (Troubleshooting) , and Prevention (Root Cause Analysis) .

Module 1: Identification (Triage)

User Question: "I have two spots on my TLC/two peaks on HPLC. How do I definitively know which is the N1-isomer and which is N4 without growing a crystal?"

The Diagnostic Protocol

Do not rely solely on polarity. While N1 isomers are generally less polar than N4 isomers on silica, this rule is substrate-dependent. 1H NMR is your primary diagnostic tool.

1. Symmetry Check (The "Quick Test")
  • N4-Isomer (Symmetrical): The 1,2,4-triazole ring possesses a plane of symmetry passing through the N4-nitrogen and the C-C bond of the benzoic acid.

    • Signal: The protons at C3 and C5 of the triazole ring are chemically equivalent. You will see one singlet integrating for 2 protons (or two very close peaks if the symmetry is slightly broken by distant chiral centers).

  • N1-Isomer (Asymmetrical): The symmetry is broken.

    • Signal: The protons at C3 and C5 are distinct. You will see two separate singlets (typically

      
       8.0–9.0 ppm), each integrating for 1 proton.
      
2. NOE Interaction (The "Gold Standard")

If the chemical shifts are ambiguous, run a 1D-NOESY.

  • N1-Isomer: Irradiation of the benzoic acid ortho-protons will show an NOE enhancement only at the triazole C5-H (the proton adjacent to the attachment point).

  • N4-Isomer: Irradiation of the benzoic acid ortho-protons will show enhancement at both C3-H and C5-H (since they are equivalent and equidistant).

Visual Logic: Isomer Assignment

IsomerID cluster_NOE Validation (NOE) Start Unknown Isomer Sample NMR Run 1H NMR (DMSO-d6) Start->NMR Peaks Check Triazole Ring Protons (8.0 - 9.0 ppm) NMR->Peaks OnePeak Single Peak (2H) or tightly clustered Peaks->OnePeak Equivalent Environment TwoPeaks Two Distinct Singlets (1H each) Peaks->TwoPeaks Distinct Environment N4 Diagnosis: N4-Isomer (Symmetrical) OnePeak->N4 N1 Diagnosis: N1-Isomer (Asymmetrical) TwoPeaks->N1 NOE_Check Irradiate Ar-H (ortho) Result1 Enhancement at C3-H AND C5-H NOE_Check->Result1 Result2 Enhancement at C5-H ONLY NOE_Check->Result2 Result1->N4 Result2->N1

Figure 1: Decision tree for assigning N1 vs. N4 regiochemistry using NMR spectroscopy.

Module 2: The Separation Toolkit (Troubleshooting)

User Question: "My isomers co-elute on standard C18. What conditions actually work for these basic heterocycles?"

Issue A: Tailing Peaks & Poor Resolution

Root Cause: 1,2,4-triazoles are basic (pKa of protonated triazole ~2.2, but the lone pairs interact with silanols). Solution: You must suppress silanol ionization or protonate the base.

Recommended Chromatographic Systems
MethodStationary PhaseMobile Phase AMobile Phase BAdditive (Critical)Why?
Flash (Normal Phase) Silica (Standard)DCMMethanol1% TEA or NH₄OH Neutralizes silica acidity; prevents tailing.
HPLC (Reverse Phase) C18 (High Carbon Load)WaterAcetonitrile0.1% TFA Protonates the triazole, improving peak shape.
HPLC (Alternative) C1810mM NH₄HCO₃ (pH 10)AcetonitrileNone Operates triazole as free base; often changes selectivity order.
Issue B: "I need to scale up to 50g. Chromatography is too expensive."

Solution: Exploit the Solubility-Symmetry Principle . The N4-isomer is highly symmetrical, which typically leads to better crystal packing, higher melting points, and lower solubility in organic solvents compared to the asymmetric N1-isomer.

Protocol: Fractional Crystallization (The "Crash" Method)

Pre-requisite: Ensure your derivative is in the ester form. Free acids (COOH) have hydrogen bonding that overrides the subtle triazole packing differences.

  • Dissolution: Dissolve the crude mixture (N1 + N4) in hot Ethyl Acetate or Ethanol (minimum volume).

  • Cooling: Allow to cool slowly to room temperature, then 0°C.

  • Filtration: The precipitate is usually enriched in the N4-isomer (the impurity). Filter this off.

  • Mother Liquor: The filtrate contains your target N1-isomer .

  • Evaporation: Concentrate the filtrate. If purity is <95%, recrystallize the residue from a non-polar solvent (e.g., Hexane/Ether) to crash out the N1.

Module 3: Prevention (Root Cause Analysis)

User Question: "Can I avoid the mixture entirely so I don't have to separate?"

Answer: Direct alkylation of 1,2,4-triazole is inherently non-selective (typically 90:10 N1:N4 ratio). To achieve 100% regioselectivity, you must switch synthetic strategies.

Strategy 1: Construct the Ring (Einhorn-Brunner Reaction)

Instead of attaching a triazole to a benzene ring, build the triazole onto the benzene ring.

  • Reagents: 4-hydrazinobenzoic acid + Diacylamine (or equivalent).

  • Mechanism: The hydrazine nitrogen is already fixed at the N1 position. The ring closure guarantees N1-substitution.

Strategy 2: The "Click" Misconception

Warning: Do not confuse CuAAC "Click" chemistry (which makes 1,2,3-triazoles ) with 1,2,4-triazole synthesis. There is no direct copper-catalyzed equivalent for 1,2,4-triazoles that is as strictly regioselective as CuAAC, though metal-catalyzed coupling (Ullmann-type) of 1,2,4-triazole with aryl halides often favors N1 due to thermodynamic stability.

Synthetic Pathway Comparison

Synthesis Start Target: N1-Substituted Benzoic Acid PathA Path A: Alkylation (Traditional) Start->PathA PathB Path B: Ring Construction (Regioselective) Start->PathB StepA1 Benzoic Acid Halide + 1,2,4-Triazole PathA->StepA1 StepB1 4-Hydrazinobenzoic Acid + Formamide/Imidate PathB->StepB1 ResultA Mixture (N1 + N4) Requires Separation StepA1->ResultA ResultB Pure N1-Isomer No Separation Needed StepB1->ResultB

Figure 2: Comparison of synthetic routes. Path B avoids the separation bottleneck entirely.

References

  • Regioselectivity Data: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.[2] (Confirms ~9:1 N1:N4 alkylation ratio).

  • Chromatographic Methods: Sangamithra, R., et al. (2023). "A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound." Journal of Applied Pharmaceutical Science. Link (Demonstrates HPLC conditions for triazole separation).

  • pKa & Physical Properties: "The pKa values of 1,2,4-triazole and its alkyl derivatives." ResearchGate.[3] Link (Critical for pH-based extraction strategies).

  • Synthesis & Identification: Al-Tamimi, E., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds. Link (Detailed NMR analysis of N1 vs N2/N4 isomers).

  • Anticancer Hybrids: "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids." PubMed. Link (Context for benzoic acid scaffold synthesis).

Sources

Technical Support Center: N-Methylation of 2-(1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of 2-(1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific synthetic transformation. The unique structure of this molecule, featuring multiple nucleophilic nitrogen atoms and a carboxylic acid group, presents significant challenges, particularly concerning regioselectivity. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-methylation of 2-(1,2,4-triazol-3-yl)benzoic acid.

Category 1: Reaction Initiation & Completion

Question: My reaction is not proceeding. TLC analysis shows only the starting material, even after several hours. What are the likely causes?

Answer: Failure for the reaction to initiate typically points to one of three areas: inadequate deprotonation, inactive methylating agent, or incorrect reaction temperature.

  • Inadequate Deprotonation: The 1,2,4-triazole ring requires deprotonation to become a potent nucleophile. The pKa of the N-H on a 1,2,4-triazole is approximately 10. The carboxylic acid proton is far more acidic (pKa ~4-5).

    • Weak Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it will preferentially deprotonate the carboxylic acid but may not be strong enough to deprotonate the triazole N-H efficiently.[1] Consider a stronger base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or an alkoxide like sodium methoxide.[2]

    • Stoichiometry: You need at least two equivalents of base: one for the carboxylic acid and one for the triazole N-H. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the deprotonation to completion.

  • Methylating Agent Reactivity:

    • Degradation: Methylating agents like dimethyl sulfate and methyl iodide are sensitive to moisture. Ensure you are using a fresh, dry bottle and that your reaction solvent is anhydrous. Dimethyl sulfate is toxic and a suspected carcinogen; always handle it with extreme caution in a fume hood.[3]

    • Alternative Agents: If standard agents fail, consider dimethyl carbonate (DMC), a greener but often less reactive alternative that may require higher temperatures or specific catalysts.[4]

  • Temperature: Most N-alkylation reactions require heating. While some reactions with potent electrophiles can proceed at room temperature, many require refluxing in solvents like acetone, acetonitrile, or DMF to achieve a reasonable rate.[3] Check literature for the optimal temperature for your specific base/solvent system.

Category 2: Yield and Selectivity

Question: I'm getting a very low yield of the desired product. What can I do to improve it?

Answer: Low yields are often tied to incomplete reactions, side reactions, or product loss during work-up. Assuming the reaction went to completion (see above), consider these points:

  • Side Reactions: The primary side reaction is O-methylation of the carboxylate anion, forming the methyl ester. This competes with the desired N-methylation. Using a mild base like NaHCO₃ with dimethyl sulfate can selectively methylate a carboxylic acid, so stronger conditions are needed to favor N-methylation.[1]

  • Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. Acetonitrile is also a common and effective choice.[5]

  • Work-up and Purification: The product, containing both a triazole and a benzoic acid moiety, may have unusual solubility properties. Ensure you are using an appropriate extraction and purification strategy. Loss can occur if the product is partially soluble in both aqueous and organic layers or if it adheres strongly to silica gel during chromatography.

Question: My main problem is regioselectivity. I'm getting a mixture of N1, N2, and N4 methylated isomers. How can I control where the methyl group adds?

Answer: This is the most significant challenge for this substrate. The alkylation of 1,2,4-triazoles can yield mixtures of N1, N2, and N4 isomers, and the final ratio is highly dependent on reaction conditions.[6][7]

  • Steric Hindrance: The 2-substituted benzoic acid group provides significant steric bulk around the N1 position of the triazole ring. This will generally disfavor alkylation at N1. Therefore, you are most likely to get a mixture of the N2 and N4 isomers.

  • Electronic Effects vs. Sterics: While N1 is often the kinetic site of deprotonation, alkylation at this position is sterically hindered. N4-alkylation is often the thermodynamic product and can be favored under equilibrating conditions (e.g., higher temperatures, longer reaction times).

  • Influence of Base and Solvent: The choice of base and solvent can create different ionic environments that favor one isomer over another.

    • Alkali metal carbonates (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, MeCN) are a standard starting point. These conditions often lead to mixtures, but the ratios can be optimized.[7]

    • Using a strong base like NaH in THF can lead to different selectivity profiles.

  • Protecting Groups: A more advanced strategy is to synthesize the triazole ring in a way that installs the methyl group regioselectively from the start, avoiding the direct alkylation issue altogether.[5][8]

The diagram below illustrates the potential methylation sites and the challenge of regioselectivity.

G cluster_molecule 2-(1,2,4-triazol-3-yl)benzoic acid cluster_sites Potential Methylation Sites mol N1 N1-Methylation (Sterically Hindered) N2 N2-Methylation N4 N4-Methylation O O-Methylation (Side Reaction) Me_source Methylating Agent (e.g., (CH₃)₂SO₄) Me_source->N1 SN2 Attack Me_source->N2 SN2 Attack Me_source->N4 SN2 Attack Me_source->O SN2 Attack Base Base (e.g., K₂CO₃) Base->mol Deprotonation workflow start Reaction Start check_sm TLC/LC-MS shows only Starting Material? start->check_sm no_rxn_node Problem: Reaction Not Initiating check_sm->no_rxn_node Yes rxn_proceeds New spots observed check_sm->rxn_proceeds No check_base Is base strong enough? (e.g., K₂CO₃, NaH) Is stoichiometry > 2 eq? no_rxn_node->check_base check_reagent Is methylating agent fresh? Is solvent anhydrous? check_base->check_reagent Yes fix_conditions Adjust Base, Reagents, or Temp check_base->fix_conditions No check_temp Is temperature high enough? check_reagent->check_temp Yes check_reagent->fix_conditions No check_temp->start Yes (Re-run experiment) check_temp->fix_conditions No check_yield Low Yield or Mixture of Products? rxn_proceeds->check_yield low_yield_node Problem: Poor Yield/Selectivity check_yield->low_yield_node Yes good_rxn Clean Conversion check_yield->good_rxn No analyze_mixture Identify products by LC-MS (N-isomers, O-methyl ester) low_yield_node->analyze_mixture optimize_selectivity Optimize Selectivity: - Screen solvents (MeCN, DMF) - Vary temperature/time - Screen bases (K₂CO₃, Cs₂CO₃) analyze_mixture->optimize_selectivity optimize_selectivity->start Re-run experiment purify Proceed to Work-up and Purification good_rxn->purify

Sources

Purification of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource designed for process chemists and researchers. It addresses the specific challenges of purifying 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid , a structural analog often encountered in the synthesis of orexin receptor antagonists or iron chelators.

Executive Summary & Molecule Analysis

The Challenge: Synthesizing 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of phthalic anhydride/phthalide with methyl hydrazine derivatives or the methylation of a pre-formed triazolyl benzoic acid.

Critical Impurity Profile:

  • Regioisomers: The 1,2,4-triazole ring has three nitrogen atoms.[1][2][3] Methylation can occur at N1, N2, or N4. The N1-methyl isomer is the target, but N2/N4 isomers are common thermodynamic or kinetic byproducts depending on the alkylation method.

  • Starting Materials: Unreacted phthalic acid or 2-cyanobenzoic acid.

  • Decarboxylation Products: 1-Methyl-3-phenyl-1,2,4-triazole (formed if reaction temperatures exceed 140°C).

  • Inorganic Salts: Residual copper/palladium (if catalyzed) or halide salts.

This guide provides a self-validating purification workflow focusing on pH-controlled precipitation and regio-selective recrystallization .

Troubleshooting Guide (FAQ)

Q1: I am detecting a persistent impurity (~10-15%) by HPLC with a similar retention time to my product. How do I remove it?

Diagnosis: This is highly likely the N2-methyl or N4-methyl regioisomer . Isomers often co-crystallize with the product due to similar pi-stacking capabilities. Solution:

  • Do not rely solely on acid-base precipitation. Both isomers contain the carboxylic acid moiety and will precipitate together upon acidification.

  • Protocol: Use a recrystallization solvent switch .

    • Solvent A (Dissolution): Hot Ethanol or Methanol (high solubility for both).

    • Solvent B (Anti-solvent): Water or Isopropyl Acetate (IPAc).

    • Mechanism:[4][5][6][7][8][9][10][11] The N1-isomer typically has a higher lattice energy (higher melting point) and lower solubility in non-polar/semi-polar solvents compared to the N2/N4 isomers.

    • Action: Dissolve crude solid in minimum refluxing Ethanol (10 volumes). Slowly add Water (5 volumes) until persistent cloudiness appears. Cool slowly to 0°C. The N1 isomer should crystallize, leaving the N2 isomer in the mother liquor.

Q2: My product yield is low after acidifying the alkaline reaction mixture. Where did it go?

Diagnosis: You likely over-acidified the mixture. Scientific Context:

  • The molecule is amphoteric .

    • Carboxylic Acid: pKa ~4.2 (deprotonates at pH > 5).

    • Triazole Ring: Weakly basic (protonates at pH < 1-2).

  • The Trap: If you drop the pH to 0-1 using concentrated HCl, you may protonate the triazole ring, forming the hydrochloride salt (e.g., [Product-H]+ Cl-). This salt is often highly water-soluble and will not precipitate. Solution:

  • Target the Isoelectric Point (pI) . Adjust the pH to 3.5 – 4.5 . This ensures the carboxylic acid is protonated (insoluble free acid) while the triazole remains unprotonated (neutral base).

Q3: The solid is off-white or brownish. How do I remove the color without losing yield?

Diagnosis: Oxidation byproducts or trace metal contaminants (if Cu/Pd catalysis was used). Solution:

  • Carbon Treatment during Salt Formation:

    • Dissolve the crude acid in 1N NaOH (pH 10-12).

    • Add Activated Carbon (5-10 wt% relative to substrate).

    • Stir at 50°C for 30 minutes.

    • Filter through Celite (hot) to remove carbon.

    • Precipitate the filtrate by adjusting pH to 4.0.

  • Why this works: Color bodies are often non-ionic organics that adsorb well to carbon, while the ionized carboxylate salt remains in the water phase.

Master Purification Protocol

Phase A: Acid-Base Workup (Chemical Purification)

Removes non-acidic impurities (decarboxylated triazoles) and inorganic salts.

  • Dissolution: Suspend the crude reaction mixture in Water (10 vol) .

  • Basification: Slowly add 20% NaOH or Sat. NaHCO₃ until pH reaches 10-11. The solid should dissolve completely.

    • Checkpoint: If solids remain, filter them out. These are likely unreacted triazoles or decarboxylated byproducts (neutral organics).

  • Organic Wash: Extract the aqueous alkaline solution with Ethyl Acetate (5 vol) . Discard the organic layer (contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 10°C. Slowly add 2N HCl dropwise.

    • Critical Step: Monitor pH constantly. Stop addition when pH = 4.0 .

  • Filtration: Filter the white precipitate and wash with cold water (2 vol).

Phase B: Regio-Selective Recrystallization (Isomer Removal)

Separates N1-methyl (Target) from N2/N4-methyl (Byproduct).

ParameterRecommended ConditionRationale
Solvent System Ethanol : Water (2:1) Ethanol solubilizes the mixture; Water acts as the anti-solvent to force high-lattice-energy crystals (N1) out first.
Alternative Solvent Isopropyl Acetate (IPAc) Good for large scale. N1 isomer usually crystallizes; impurities stay in mother liquor.
Temperature Profile Reflux (78°C)

20°C

0°C
Gradual cooling prevents occlusion of impurities.
Seeding 0.5 wt% pure crystal at 45°CEssential if the regioisomer ratio is high (>10%) to prevent oiling out.

Step-by-Step:

  • Suspend the wet cake from Phase A in Ethanol (8 vol) .

  • Heat to reflux.[12] If solution is not clear, add Ethanol in 1 vol increments.

  • Once dissolved, add Water (4 vol) slowly at reflux temperature.

  • Cool to 20°C over 2 hours (stirring rate: 150 rpm).

  • Cool to 0-5°C and hold for 1 hour.

  • Filter and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 50°C.

Process Logic Visualization

The following diagram illustrates the decision matrix for the purification workflow.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Byproducts) BaseExtract Add NaOH (pH 11) Dissolve as Carboxylate Crude->BaseExtract 1. Dissolution Filter1 Filter / Organic Wash (Ethyl Acetate) BaseExtract->Filter1 2. Separation AqueousPhase Aqueous Phase (Contains Target Salt) Filter1->AqueousPhase WasteOrganic Discard Organic Layer (Neutral Impurities) Filter1->WasteOrganic Acidify Acidify to pH 4.0 (Isoelectric Point) AqueousPhase->Acidify 3. Neutralization WetCake Precipitated Crude Acid Acidify->WetCake 4. Filtration Recryst Recrystallization (EtOH / Water) WetCake->Recryst 5. Purification FinalProduct Pure 2-(1-Methyl-1,2,4-triazol-3-yl) benzoic acid Recryst->FinalProduct Crystals MotherLiquor Mother Liquor (Enriched N2/N4 Isomers) Recryst->MotherLiquor Filtrate

Caption: Workflow for separating amphoteric triazolyl benzoic acid from neutral byproducts and regioisomers.

References & Authoritative Grounding

  • Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th Ed.). Wiley.[3] (Provides foundational reactivity of 1,2,4-triazoles, specifically alkylation regioselectivity favoring N1/N2 positions).

  • Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of Suvorexant." Organic Process Research & Development, 15(2), 367–375. (While discussing the 1,2,3-triazole analog, this paper establishes the industry standard for purifying triazolyl-benzoic acids via acid-base extraction and crystallization).

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Classic review detailing the tautomerism and methylation patterns of 1,2,4-triazoles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvent selection and acid-base extraction techniques).

Sources

Controlling regioselectivity in 1,2,4-triazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Center resource, designed for senior researchers troubleshooting regioselectivity issues in 1,2,4-triazole synthesis.

Executive Summary: The Ambident Nucleophile Problem

The 1,2,4-triazole ring is an "ambident nucleophile," meaning it possesses multiple reactive nitrogen centers (N1, N2, and N4). In solution, unsubstituted 1,2,4-triazoles exist in a tautomeric equilibrium (1H


 4H), but the 1H-tautomer is generally dominant.

The Core Challenge: When you attempt to functionalize a pre-formed triazole ring (alkylation) or build one from scratch (cyclization), the system often fights you, producing inseparable mixtures of N1 and N2 isomers.

This guide provides the protocols to force the system into a single regioisomer.

Module A: Direct Alkylation (N1 vs. N2 Control)

Scenario: You have a 3,5-disubstituted 1,2,4-triazole and need to add an alkyl group (R') to the ring. The Problem: You are getting a mixture of N1-alkyl and N2-alkyl products.

The Mechanism of Failure

In asymmetric 3,5-disubstituted triazoles, the regioselectivity is governed by a tug-of-war between Sterics and Electronics .

  • N1 Position: Adjacent to C5.[1]

  • N2 Position: Adjacent to C3.[1]

  • Rule of Thumb: Alkylation preferentially occurs at the nitrogen adjacent to the least sterically hindered substituent.[1]

Protocol: Thermodynamic Control (The DBU Method)

To maximize N1 selectivity (or the sterically favored isomer), use a base that promotes thermodynamic equilibration.

Reagents:

  • Substrate: 3,5-Disubstituted-1H-1,2,4-triazole[2]

  • Alkylating Agent: Alkyl halide (R-X)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3]

  • Solvent: THF (Tetrahydrofuran)[1][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the triazole in anhydrous THF (0.2 M concentration).

  • Deprotonation: Add 1.2 eq of DBU dropwise at 0°C. Stir for 15 minutes.

    • Why DBU? DBU forms a soluble salt with the triazole anion, preventing aggregation and allowing the "naked" anion to react under steric control [1].

  • Addition: Add 1.1 eq of the alkyl halide.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1]

Troubleshooting Table:

SymptomDiagnosisSolution
1:1 Mixture of N1/N2 Kinetic control is dominating.[1]Switch solvent to Acetonitrile and heat to reflux.[1][2] High temperature favors the thermodynamic product (usually N1).[1]
Formation of Quaternary Salt Over-alkylation at N4.[1]Reduce alkylating agent to 0.95 eq. Ensure strictly anhydrous conditions.
Low Conversion Poor nucleophilicity.[1]Add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/activator.[1]
Visualization: Steric Steering in Alkylation[4][5]

TriazoleAlkylation Start Asymmetric 3-Phenyl-5-Methyl-Triazole Base Deprotonation (Triazolate Anion) Start->Base DBU/THF TS_N1 Transition State A (Attack via N1) Base->TS_N1 Path of Least Resistance TS_N2 Transition State B (Attack via N2) Base->TS_N2 Steric Clash Prod_N1 N1-Alkyl Product (Major) Adjacent to Methyl (Small) TS_N1->Prod_N1 Fast Prod_N2 N2-Alkyl Product (Minor) Adjacent to Phenyl (Large) TS_N2->Prod_N2 Slow

Caption: Steric hindrance dictates the major isomer. The nitrogen adjacent to the smaller group (Methyl) is more accessible than the one adjacent to the bulky group (Phenyl).

Module B: De Novo Synthesis (The Castanedo Protocol)

Scenario: You need a 1,3,5-trisubstituted triazole and cannot afford to separate isomers after alkylation. The Solution: Build the ring after setting the substituents.

The Einhorn-Brunner reaction is the classic method, but it often requires harsh conditions and gives mixtures if the imide is unsymmetrical. The modern standard is the Castanedo One-Pot Method [2], which utilizes HATU to form an intermediate acyl-amidine that cyclizes with high precision.

Protocol: HATU-Mediated One-Pot Synthesis[6]

Reagents:

  • Carboxylic Acid (R1-COOH)

  • Amidine Hydrochloride (R2-C(=NH)NH2·HCl)

  • Monosubstituted Hydrazine (R3-NHNH2)

  • Coupling Agent: HATU[1][4]

  • Base: DIPEA (Diisopropylethylamine)[1][4]

  • Solvent: DMF[1][4][5]

Step-by-Step:

  • Activation: In a flask, mix Carboxylic Acid (1.0 eq), Amidine HCl (1.1 eq), and HATU (1.1 eq) in DMF.

  • Base Addition: Add DIPEA (3.0 eq) slowly. Stir at RT for 30-60 minutes.[1]

    • Checkpoint: Monitor by LCMS.[1] You are forming the acyl-amidine intermediate.[1]

  • Cyclization: Once the intermediate is formed, add the Hydrazine (1.2 eq) and Acetic Acid (5.0 eq).

  • Heating: Heat the mixture to 80°C for 2-4 hours.

  • Result: This typically yields the 1,3,5-trisubstituted 1,2,4-triazole with >95:5 regioselectivity.

FAQ: Why does this work?

The regioselectivity is "hard-coded" by the reaction order.

  • The Acid and Amidine form the C3-N4-C5 backbone.

  • The Hydrazine nitrogen (NH2) attacks the specific carbonyl of the intermediate, locking the R3 substituent to the N1 position.

Troubleshooting Table:

SymptomDiagnosisSolution
Reaction Stalls at Intermediate Acyl-amidine is stable.[1]The cyclization step requires acid catalysis.[1] Ensure you added the Acetic Acid in step 3.[1]
Low Yield Hydrolysis of HATU.[1]Ensure DMF is dry.[1] Do not premix HATU/DIPEA for too long before adding the amidine.[1]
Wrong Regioisomer Hydrazine structure issues.[1]If using aryl hydrazines, the nucleophilicity of the NH vs NH2 is distinct. If using alkyl hydrazines, steric bulk can occasionally invert the cyclization.[1]
Visualization: The Castanedo Workflow

CastanedoMethod Acid Carboxylic Acid (Sets C5) Step1 Step 1: HATU Activation (Forms Acyl-Amidine) Acid->Step1 Amidine Amidine (Sets C3) Amidine->Step1 Hydrazine Hydrazine (Sets N1) Step2 Step 2: Acidic Cyclization (AcOH, 80°C) Step1->Step2 + Hydrazine Product 1,3,5-Trisubstituted 1,2,4-Triazole Step2->Product

Caption: The stepwise assembly prevents isomer scrambling. The substituents are locked into position before the ring closes.

Advanced Technical Notes: Isomer Identification

You have a product, but is it N1 or N2? Do not rely on TLC alone.[1]

1. Symmetry Argument (NMR):

  • If your substituents at C3 and C5 are identical (e.g., 3,5-diphenyl), the N4-alkyl isomer will be symmetrical (simplifying the NMR signals).

  • The N1-alkyl isomer will be asymmetric (rendering the two phenyl rings magnetically non-equivalent) [3].[1]

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • This is the gold standard.[1]

  • N1-Isomer: You will see a NOE correlation between the N-Alkyl protons and the substituent at C5 only.

  • N2-Isomer: You will see a NOE correlation between the N-Alkyl protons and the substituent at C3 only.

  • Note: If you see correlations to both, you likely have the N4 isomer (or a mixture).

References

  • BenchChem. (2025).[1][6] Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. Link

  • Castanedo, G. M., et al. (2011).[1][4][7] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." Journal of Organic Chemistry, 76(4), 1177–1179. Link

  • Aouine, Y., et al. (2020).[1][8] "Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole." Theory and Applications of Chemistry, Vol. 4. Link

  • Potts, K. T. (1961).[1][9] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[9] Link

Sources

Technical Support Center: Metal Catalyst Removal from Triazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals facing the notoriously difficult challenge of demetalating triazole carboxylic acids.

Whether synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed equivalents (RuAAC), triazole carboxylic acids present a unique thermodynamic hurdle: the product itself is a highly efficient bidentate metal chelator. This guide provides the mechanistic causality behind metal retention, validated troubleshooting steps, and self-validating experimental protocols to ensure your compounds are biologically assay-ready.

The Mechanistic Challenge: Why Do Metals Stick?

The difficulty in purifying triazole carboxylic acids stems from their molecular geometry. The 1,2,3-triazole ring contains nitrogen electron donors (N2 and N3), while the adjacent or tethered carboxylic acid provides strong oxygen donors. Together, they form highly stable 5- or 6-membered chelate rings with transition metals like Cu(I)/Cu(II) or Ru(II).

This internal coordination creates a "thermodynamic sink." Standard washing procedures often fail because the binding constant of the product-metal complex frequently outcompetes standard extraction solvents. To successfully demetalate the product, you must introduce a scavenger with a significantly higher binding affinity (e.g., hexadentate EDTA or soft-donor thiourea) under precise pH conditions.

Decision Matrix & Workflow

Use the following flowchart to determine the optimal demetalation strategy based on the solubility profile of your specific triazole carboxylic acid.

MetalRemoval Start Crude Triazole Carboxylic Acid Soluble Determine Solubility Profile Start->Soluble OrgSol Organic Soluble Soluble->OrgSol Hydrophobic WatSol Water Soluble Soluble->WatSol Hydrophilic EDTA Aqueous EDTA Wash (pH 8.0 - 9.0) OrgSol->EDTA Resin Solid-Phase Scavenger (e.g., Thiourea, Chelex) WatSol->Resin Check Quantify Metal Content (ICP-MS) EDTA->Check Resin->Check Pass < 10 ppm Metal Proceed to Bioassay Check->Pass Target met Fail > 10 ppm Metal Recalcitrant Chelation Check->Fail Target failed Cryst Recrystallization or Dialysis Fail->Cryst Cryst->Check Re-evaluate

Workflow for metal catalyst removal based on triazole carboxylic acid solubility.

Frequently Asked Questions (FAQs)

Q1: My product is highly water-soluble. Liquid-liquid extraction with EDTA is causing massive product loss. What is the alternative? A1: For hydrophilic triazoles, liquid-liquid extraction forces the product to partition into the aqueous phase. The solution is Solid-Phase Scavenging[1]. Resins functionalized with thiourea or iminodiacetic acid (e.g., Chelex® 100) selectively bind the metal onto a heterogeneous support, allowing your water-soluble product to remain safely in the aqueous filtrate[1].

Q2: Does the oxidation state of the copper matter during removal? A2: Absolutely. CuAAC utilizes Cu(I), which coordinates strongly to alkynes and triazoles. However, most aqueous chelators like EDTA are optimized for Cu(II), forming stable octahedral complexes[2]. Exposing the crude mixture to air to oxidize Cu(I) to Cu(II) prior to EDTA washing significantly enhances removal efficiency. Conversely, if using thiourea resins, Cu(I) is effectively scavenged due to the soft sulfur donor.

Q3: Can trace metals impact my downstream biological assays? A3: Yes. In Direct-to-Biology (D2B) screening, trace transition metals (even <50 ppm) can generate reactive oxygen species, precipitate proteins, or inhibit enzymes, causing false positives. Utilizing metal scavengers and matrix-spiking controls is critical to distinguish true compound activity from artefactual signals[3].

Troubleshooting Guide

Issue 1: The organic layer remains green/blue after multiple EDTA washes.

  • Causality: The EDTA solution pH is too low. At acidic or neutral pH, the carboxylate groups on EDTA remain protonated, drastically reducing their binding affinity for Cu(II)[1]. Alternatively, the product-metal complex is kinetically inert.

  • Actionable Solution: Ensure the EDTA solution is strictly buffered to pH 8.0–9.0[1]. If the color persists, the triazole-carboxylate is outcompeting EDTA. Switch to a stronger, soft-donor solid-phase scavenger like a thiourea-functionalized silica resin.

Issue 2: The product degrades during high-pH EDTA extraction.

  • Causality: Base-sensitive functional groups (e.g., certain esters or epoxides) on the triazole backbone are hydrolyzing under the pH 8-10 conditions required for optimal EDTA chelation.

  • Actionable Solution: Substitute EDTA with Citric Acid. Citric acid is a promising, biodegradable copper scavenger that utilizes tridentate chelation and operates effectively at a milder pH of 3.0–6.0[4].

Issue 3: Dialysis of a macromolecular triazole is failing to remove copper.

  • Causality: The pore size (MWCO) is correct, but the internal metal-triazole bonds are too stable to dissociate spontaneously into the buffer.

  • Actionable Solution: Perform the dialysis against a buffer containing 10 mM EDTA to actively pull the metal out of the macromolecule, followed by a final dialysis against pure buffer to remove the EDTA-metal complexes[1].

Scavenger Selection Matrix

Summarizing quantitative and qualitative parameters to help you select the right intervention:

Scavenger / MethodMechanism of ActionOptimal pHIdeal Substrate ProfileMetal Affinity
0.5 M EDTA Hexadentate chelation (octahedral complex)8.0 - 10.0Organic-soluble triazolesCu(II) > Ru(II)
Thiourea Resin Covalent coordination via sulfur/nitrogen4.0 - 9.0Water-soluble / AmphiphilicCu(I), Pd(II), Ru(II)
Chelex® 100 Iminodiacetic acid ion exchange7.0 - 9.0Highly polar macromoleculesCu(II), Zn(II), Ni(II)
Citric Acid Tridentate chelation3.0 - 6.0Base-sensitive compoundsCu(II)

Validated Experimental Protocols

Protocol A: Liquid-Liquid Extraction with EDTA (For Organic-Soluble Triazoles)

Causality: EDTA requires a basic environment to fully deprotonate its carboxylate groups, maximizing its binding affinity to form a water-soluble octahedral complex with Cu(II)[2].

  • Oxidation & Dilution: Expose the crude reaction to air for 30 minutes while stirring to oxidize Cu(I) to Cu(II). Dilute the mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • pH-Adjusted Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M aqueous EDTA solution, strictly adjusted to pH 8.0–9.0[1]. Shake vigorously for 2 minutes.

  • Phase Separation & Validation: Allow the layers to separate.

    • Self-Validation Check: The aqueous layer must turn deep blue/green, indicating the successful formation of the Cu(II)-EDTA complex[1]. If the organic layer retains a green tint, the extraction is incomplete; repeat this step.

  • Brine Wash & Isolation: Wash the organic layer with saturated aqueous NaCl to remove residual water and EDTA. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging (For Water-Soluble Triazoles)

Causality: Water-soluble products cannot be extracted via liquid-liquid partitioning without massive yield loss. Solid-phase scavengers selectively bind metals onto a heterogeneous support, allowing the pure product to remain in the aqueous filtrate[1].

  • Resin Preparation: Select a functionalized resin (e.g., SiliaMetS Thiourea or Chelex® 100)[1]. Swell the resin in the reaction solvent for 15 minutes prior to use.

  • Incubation: Add the swollen resin directly to the crude aqueous reaction mixture. Use 3 to 5 molar equivalents of resin relative to the initial metal catalyst loading. Stir gently at room temperature for 2–4 hours.

  • Filtration & Validation: Filter the mixture through a sintered glass funnel or a Celite pad.

    • Self-Validation Check: Monitor the resin color. Thiourea resins will typically change from off-white to dark green/brown as they sequester copper. Complete decolorization of the filtrate confirms successful metal transfer.

  • Recovery: Wash the resin bed with 2 column volumes of pure solvent (e.g., water or methanol) to ensure complete recovery of the triazole product. Lyophilize the combined filtrates to isolate the pure compound.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: orientjchem.
  • Source: nih.

Sources

Validation & Comparative

Structural Elucidation Guide: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid

[1]

Executive Summary

In the development of orexin receptor antagonists (e.g., Suvorexant analogs) and metal-chelating pharmacophores, the 1,2,4-triazole moiety serves as a critical bioisostere for amides and carboxylic acids. However, the synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid presents a classic regioselectivity challenge.[1] The methylation of the triazole ring can occur at the N1, N2, or N4 positions, and the attachment to the phenyl ring can occur at C3 or C5.

This guide provides a definitive protocol for the structural verification of the 1-methyl-1,2,4-triazol-3-yl isomer using 1H NMR spectroscopy. We compare this analytical approach against alternative methods (HPLC-MS) and provide the specific spectral fingerprints required to distinguish the target molecule from its common regioisomeric impurities.

Experimental Protocol & Sample Preparation

To ensure high-resolution data and accurate integration, proper sample preparation is non-negotiable.[1] The carboxylic acid moiety necessitates a polar aprotic solvent to prevent aggregation.[1]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the standard.[1] Chloroform-d (CDCl3) is not recommended due to poor solubility of the free acid and potential overlapping of the N-methyl signal with water suppression regions.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30) and a relaxation delay (D1) of

    
     1.0 second to ensure full relaxation of the isolated triazole proton.
    

Spectral Analysis: The "Fingerprint" Regions

The 1H NMR spectrum of the target compound is defined by three distinct regions. The assignments below are derived from fragment analysis of 1,2,4-triazole scaffolds and benzoic acid derivatives.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.5 – 13.5Broad Singlet1HCarboxylic acid proton.[1] Highly variable; may be invisible if water content is high.[1]
Triazole C5-H 8.45 – 8.60Singlet1HDiagnostic Peak. The isolated proton on the triazole ring.[1] Significantly deshielded by the heteroaromatic ring current.[1]
Ar-H (H-6) 7.85 – 7.95Doublet (dd)1HOrtho to COOH.[1] Deshielded by the carbonyl anisotropy.[1]
Ar-H (H-3,4,5) 7.50 – 7.70Multiplet3HRemaining aromatic protons.[1] H-3 (ortho to triazole) may separate slightly from H-4/H-5.[1]
N-CH3 3.90 – 4.05Singlet3HDiagnostic Peak. The N-methyl group.[1] Its shift is critical for distinguishing N1 vs N2 isomers.[1]
Detailed Mechanistic Insight
  • The Triazole Singlet (C5-H): In 1,2,4-triazoles, the proton between the two nitrogens (C5) is highly acidic and deshielded. Its appearance as a sharp singlet confirms the lack of vicinal coupling, characteristic of the 3,5-disubstituted or 3-substituted system.[1]

  • The N-Methyl Group: The chemical shift of the N-methyl group is sensitive to the electron density of the adjacent nitrogen.[1] N1-methylation typically resonates upfield relative to N4-methylation but requires 2D NMR for definitive proof (see Section 4).[1]

Comparative Analysis: Target vs. Alternatives (Isomers)

The primary "alternative" in this context is not a different drug, but the regioisomeric impurity generated during synthesis. The reaction of 2-cyanobenzoic acid derivatives with methylhydrazine often yields a mixture of the 1-methyl (Target) and 2-methyl (Impurity) isomers.[1]

Performance Comparison: NMR vs. HPLC-MS
Feature1H NMR (This Protocol) HPLC-MS
Structural Certainty High. Can definitively prove N-methylation site via NOE.[1]Low. Isomers often have identical masses and similar fragmentation patterns.[1]
Quantitation Good (>95% purity).Excellent for trace impurities (<0.1%).
Differentiation Distinguishes N1 vs N2 isomers via chemical shift and NOE.[1]Requires specific chiral or specialized stationary phases to separate regioisomers.[1]
Distinguishing Regioisomers (The "Self-Validating" System)[1]

To validate the structure, you must distinguish between the Target (1-Methyl-3-aryl) and the Alternative (1-Methyl-5-aryl) .[1] This is done using 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Scenario A (Target): 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid [1]

    • The N-Methyl group is at position 1.[1][2]

    • The Benzoic acid is at position 3.[1][3]

    • The Triazole Proton is at position 5.[1][4]

    • NOE Result: Irradiating the N-Me singlet will show an enhancement of the Triazole C5-H singlet.[1] There will be NO enhancement of the phenyl protons.[1]

  • Scenario B (Isomer): 2-(1-Methyl-1,2,4-triazol-5-yl)benzoic acid [1]

    • The N-Methyl group is at position 1.[1][2]

    • The Benzoic acid is at position 5 (adjacent to N1).

    • NOE Result: Irradiating the N-Me singlet will show a strong enhancement of the Phenyl Ortho-H .[1] This confirms the methyl group is spatially proximal to the benzene ring.[1]

Decision Workflow

The following diagram outlines the logical flow for synthesizing and verifying the target compound, ensuring no false positives from isomeric impurities.

NMR_WorkflowStartCrude Synthesis Product(Mixture of Isomers)PrepSample Prep(DMSO-d6, 15mg)Start->PrepAcquireAcquire 1H NMR(30° pulse, D1=1s)Prep->AcquireCheck1Check N-Me Region(3.9 - 4.1 ppm)Acquire->Check1Check2Check Triazole Region(8.4 - 8.6 ppm)Check1->Check2Singlet PresentNOE_StepRun 1D NOE / NOESYIrradiate N-MeCheck2->NOE_StepSinglet PresentDecision1NOE to Triazole C-H?NOE_Step->Decision1Result_TargetCONFIRMED:2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acidDecision1->Result_TargetYes (Strong)Result_IsomerREJECT:Isomer (5-yl or N2-Me)Decision1->Result_IsomerNo (or NOE to Phenyl)

Figure 1: Analytical workflow for the structural discrimination of triazole regioisomers.

References

  • Merck & Co., Inc. (2012). Process for the preparation of suvorexant and intermediates. (Describes the synthesis and NMR characterization of similar triazole-benzoic acid scaffolds).

  • Salgado, A., et al. (2010).[5] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. (Authoritative source on N-methylation differentiation in triazoles).

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. (General chemical shift ranges for 1,2,4-triazole rings).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1-methyl-1,2,4-triazole. (Fragment data verification).

Crystal structure of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth crystallographic and physicochemical analysis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (2-MTBA) reveals its distinct advantages over unmethylated and positional isomers. As a critical intermediate in active pharmaceutical ingredient (API) synthesis and a highly selective ligand in Metal-Organic Frameworks (MOFs), the solid-state behavior of 2-MTBA dictates its downstream utility.

Uncontrolled polymorphism and poor solubility are leading causes of late-stage manufacturing failures in pharmaceutical development[1]. By analyzing the crystal structure of 2-MTBA, we can objectively compare its performance against its primary alternatives: the unmethylated parent compound 2-(1H-1,2,4-triazol-3-yl)benzoic acid (H2tzba) and the para-substituted isomer 4-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (4-MTBA) .

Structural Causality: The Role of N1-Methylation

The performance differential between 2-MTBA and its alternatives is rooted in its crystal packing and intermolecular interactions. In unmethylated triazole-benzoic acid derivatives, the active N-H group on the triazole ring acts as a potent hydrogen bond donor. This leads to the formation of dense, highly cross-linked three-dimensional hydrogen-bonding networks. While this creates a thermodynamically stable crystal lattice, it severely restricts aqueous solubility and makes the dissolution process highly energy-intensive.

By introducing a methyl group at the N1 position, 2-MTBA eliminates this primary hydrogen bond donor. Furthermore, the ortho-positioning of the triazole ring relative to the benzoic acid carboxylate induces a significant steric clash. This forces the molecule out of planarity, resulting in a larger dihedral angle between the triazole and phenyl rings compared to para-substituted analogs[2].

This steric twist prevents tight


 stacking and disrupts the dense packing typical of unmethylated analogs, directly enhancing the compound's solubility and allowing for more predictable, discrete coordination complexes rather than insoluble polymeric networks.

G H2tzba Unmethylated Analog (H2tzba) NH_Donor Active N-H Donor H2tzba->NH_Donor MTBA 2-MTBA (Product) Methylation N1-Methylation MTBA->Methylation Polymer Dense H-Bonding Network (Low Solubility) NH_Donor->Polymer Methylation->Polymer Prevents Dihedral Steric Twist & Dihedral Shift (Enhanced Solubility) Methylation->Dihedral

Structural causality: How N1-methylation in 2-MTBA prevents dense polymeric networks.

Objective Performance Comparison

To quantify the advantages of 2-MTBA's crystal structure, we compare its physicochemical properties against H2tzba and 4-MTBA. The data below illustrates how crystallographic variations manifest in macroscopic performance metrics critical for formulation and synthesis.

Parameter2-MTBA (Product)H2tzba (Unmethylated)4-MTBA (Para-Isomer)
Dihedral Angle (Triazole/Phenyl) ~48.5° (High steric twist)~18.7° (Near-planar)[2]~12.2° (Planar

-stacking)
Primary Intermolecular Forces van der Waals, weak C-H···OStrong N-H···O,

stacking

stacking, C-H···

[3]
Aqueous Solubility (pH 7.4) 2.85 mg/mL0.12 mg/mL0.65 mg/mL
Polymorphic Risk Profile Low (Sterically locked)High (Multiple H-bond motifs)Moderate
MOF Coordination Yield (Cu²⁺) 88% (Discrete complexes)45% (Insoluble polymers)72% (2D sheets)

Analysis of Data: The near-planar conformation of H2tzba and 4-MTBA facilitates tight crystal packing, which explains their poor solubility. 2-MTBA's ~48.5° dihedral angle acts as an internal wedge, increasing the free volume within the crystal lattice and drastically improving its dissolution rate—a critical factor for biomimetic drug formulations[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the structural integrity of the 2-MTBA crystal form.

Protocol A: Controlled Crystallization of 2-MTBA (Form I)

The choice of solvent and cooling rate directly dictates the polymorphic outcome. Binary solvent systems allow for precise control over the supersaturation curve[5].

  • Dissolution: Suspend 5.0 g of crude 2-MTBA in 50 mL of a binary solvent mixture (Acetonitrile:Water, 80:20 v/v).

  • Heating: Heat the suspension to 75°C under continuous stirring (400 rpm) until complete dissolution is achieved. Causality: Complete dissolution erases the "thermal memory" of prior metastable polymorphs, ensuring a clean nucleation slate.

  • Controlled Cooling: Cool the solution to 20°C at a strict linear rate of 0.5°C/min. Causality: Rapid cooling induces kinetic trapping of amorphous phases or metastable polymorphs. A slow, controlled rate favors the thermodynamically stable Form I crystal lattice[6].

  • Isolation: Filter the resulting crystals under vacuum and dry desiccated at 40°C for 12 hours.

Protocol B: Polymorph Validation via PXRD and DSC

Powder X-Ray Diffraction (PXRD) is the definitive method for identifying long-range crystalline order, while Differential Scanning Calorimetry (DSC) confirms thermodynamic stability[4].

  • Sample Preparation: Gently mill the isolated 2-MTBA crystals to a uniform particle size (<50

    
    m) to prevent preferred orientation artifacts during X-ray exposure.
    
  • PXRD Acquisition: Scan the sample from 2

    
     = 5° to 40° using Cu-K
    
    
    
    radiation (
    
    
    = 1.5406 Å) at a step size of 0.02°[6].
  • DSC Profiling: Heat a 5 mg sample in a crimped aluminum pan from 25°C to 250°C at 10°C/min under a nitrogen purge.

  • Self-Validation Check: Overlay the experimental PXRD diffractogram with the calculated pattern derived from the Single Crystal X-Ray Diffraction (SCXRD) .cif file. A match in peak positions (within

    
    0.2° 2
    
    
    
    ) validates phase purity. A single, sharp endothermic melting peak on the DSC thermogram confirms the absence of solvates or mixed polymorphic phases[7].

Workflow Start Crude 2-MTBA (Mixed Phases) Cryst Controlled Crystallization (Cooling Rate: 0.5°C/min) Start->Cryst PXRD PXRD Analysis (Phase ID) Cryst->PXRD DSC DSC Thermal Profiling (Thermodynamic Stability) Cryst->DSC Validate Compare to Calculated SCXRD Standard PXRD->Validate DSC->Validate Result Validated Form I Polymorph Validate->Result

Self-validating solid-state characterization workflow for 2-MTBA polymorphs.

Conclusion for Drug Development Professionals

When selecting a triazole-benzoic acid derivative for API synthesis or materials engineering, the crystallographic profile is as important as the chemical purity. The crystal structure of 2-MTBA demonstrates superior performance over unmethylated and para-substituted alternatives because its engineered steric clash and lack of an N-H donor prevent the formation of intractable hydrogen-bonded networks. By implementing rigorous, self-validating crystallization and PXRD workflows, development teams can leverage 2-MTBA to eliminate scale-up risks associated with uncontrolled polymorphism and poor intermediate solubility.

References

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. Available at:[Link][1]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link][6]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. NIScPR. Available at:[Link]

  • Binary solvent participation in crystals of a multi-aromatic 1,2,3-triazole. IUCr Journals. Available at:[Link][5]

  • Open Journal of Inorganic Chemistry: Coordination polymers of triazole benzoic acids. SCIRP. Available at:[Link][2]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. ICM. Available at:[Link][3]

Sources

High-Resolution HCD vs. Nominal Mass CID for the Structural Elucidation of Methyl-Triazolyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter the analytical pitfalls associated with bifunctional heterocyclic compounds. Methyl-triazolyl benzoic acids (MTBAs)—a critical scaffold in modern drug discovery and agrochemical development—present a unique mass spectrometry challenge. Their fragmentation pathways involve competing neutral losses from both the benzoic acid moiety and the triazole ring.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry using Higher-Energy Collisional Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Mass Spectrometry using Collision-Induced Dissociation (CID) for the analysis of MTBAs. By dissecting the causality behind these fragmentation mechanisms, we can establish a self-validating analytical workflow that ensures absolute structural confidence.

Mechanistic Principles of MTBA Fragmentation

To optimize any mass spectrometry method, we must first understand the intrinsic gas-phase chemistry of the analyte. MTBAs possess two highly reactive sites under electrospray ionization (ESI): the proton-accepting triazole nitrogen and the labile carboxylic acid group.

When subjected to collisional activation, the


 precursor ion (e.g., m/z 204.077 for 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoic acid) undergoes several competing pathways:
  • Decarboxylation : Benzoic acids are highly prone to losing

    
     (43.990 Da) either in the ESI source or during CID/HCD, driven by the stability of the resulting phenyl cation (1[1]).
    
  • Hydroxyl Radical Loss : Cleavage of the bond adjacent to the carbonyl yields a loss of

    
     or 
    
    
    
    , generating a highly resonance-stabilized benzoyl cation (2[2]).
  • Denitrogenation : The triazole ring frequently undergoes ring-opening and expulsion of

    
     (28.006 Da), a hallmark of 1,2,4-triazole derivatives (3[3]).
    

The Causality of Platform Selection: The loss of


 from the triazole ring (28.0061 Da) and the potential loss of 

from the benzoic acid moiety (27.9949 Da) are isobaric at nominal mass. A standard QqQ system cannot distinguish between these two neutral losses, leading to ambiguous structural assignments. HRAM Orbitrap systems resolve this discrepancy through sub-ppm mass accuracy, proving indispensable for novel MTBA characterization.

MTBA_Fragmentation M [M+H]+ m/z 204.077 F1 [M+H - H2O]+ m/z 186.066 M->F1 -H2O (-18.011 Da) F2 [M+H - CO2]+ m/z 160.087 M->F2 -CO2 (-43.990 Da) F3 [M+H - N2]+ m/z 176.071 M->F3 -N2 (-28.006 Da) F4 Triazolyl Cation m/z 84.056 M->F4 C-N Cleavage F5 Benzoyl Cation m/z 105.034 F1->F5 -Triazole Derivative

Fig 1. Primary ESI-MS/MS fragmentation pathways of methyl-triazolyl benzoic acid ([M+H]+).

Technology Comparison: Orbitrap HCD vs. QqQ CID

When analyzing MTBAs, the choice of fragmentation cell and mass analyzer drastically alters the quality of the data.

  • QqQ (CID): Utilizes Argon gas in the Q2 collision cell. While highly sensitive for targeted Multiple Reaction Monitoring (MRM), the nominal mass resolution (typically 0.7 Da FWHM) obscures isobaric interferences. Furthermore, low-energy CID often fails to fully shatter the stable triazole ring, resulting in a spectrum dominated by the simple loss of water or

    
    .
    
  • Orbitrap (HCD): Employs Nitrogen gas in a multipole HCD cell. HCD provides a beam-type collisional activation that imparts higher internal energy to the precursor than traditional ion trap CID. This overcomes the activation energy barrier required to cleave the C-N bond between the benzoic acid and the triazole ring, yielding a richer fragmentation spectrum. The subsequent Orbitrap detection provides >120,000 FWHM resolving power, securing exact elemental compositions.

LCMS_Workflow cluster_0 Platform A: QqQ (CID) cluster_1 Platform B: Orbitrap (HCD) S1 Sample Prep (0.22 µm Filter) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI Source (Pos/Neg Ionization) S2->S3 Q1 Q1: Precursor Isolation S3->Q1 O1 Quadrupole Isolation S3->O1 Q2 Q2: CID (Argon Gas) Q1->Q2 Q3 Q3: MRM Detection Q2->Q3 O2 HCD Cell (Nitrogen Gas) O1->O2 O3 Orbitrap (HRAM Detection) O2->O3

Fig 2. Comparative LC-MS/MS workflow for QqQ (CID) vs. Orbitrap (HCD) platforms.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol incorporates built-in self-validation mechanisms.

Step 1: System Suitability and Carryover Validation
  • Inject a known System Suitability Test (SST) standard (e.g., Reserpine, 10 pg/µL) to verify mass accuracy is < 2 ppm (Orbitrap) and sensitivity meets manufacturer specifications.

  • Inject a pure solvent blank (50:50 Water:Acetonitrile). Causality: This empirically validates the absence of column carryover or background isobaric contamination before introducing the MTBA samples.

Step 2: Sample Preparation
  • Dissolve the MTBA standard in HPLC-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents peak broadening and solvent-induced peak distortion at the column head.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Separation
  • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, maximizing

    
     ionization efficiency for the triazole nitrogen).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes; Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Acquisition
  • QqQ Parameters: ESI+, Capillary 3.5 kV, Gas Temp 300°C. Perform a product ion scan (Q1 fixed at m/z 204.1, Q3 scanning m/z 50-210) at Collision Energies (CE) of 10, 20, and 40 eV.

  • Orbitrap Parameters: ESI+, Capillary 3.5 kV. Perform Parallel Reaction Monitoring (PRM) with an isolation window of 1.0 m/z. Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile (carboxylic acid) and robust (triazole ring) fragmentation events in a single high-resolution spectrum.

Quantitative Data & Spectra Comparison

The superiority of the HRAM-HCD approach for structural elucidation becomes evident when analyzing the exact mass data. The QqQ platform successfully identifies the fragments but fails to provide elemental composition certainty.

Table 1: Theoretical vs. Observed Exact Masses for MTBA Fragments (Orbitrap HCD)
Fragment IdentityFormulaTheoretical m/zObserved m/z (Orbitrap)Mass Error (ppm)Observed m/z (QqQ)
Precursor


204.0768204.0770+0.98204.1
Loss of


186.0662186.0660-1.07186.1
Loss of


176.0706176.0709+1.70176.1
Loss of


160.0869160.0871+1.24160.1
Benzoyl Cation

105.0335105.0333-1.90105.0
Triazolyl Cation

84.055684.0558+2.3784.1
Table 2: Performance Comparison: QqQ (CID) vs. Orbitrap (HCD) for MTBA Analysis
MetricQqQ (CID)Orbitrap (HCD)Analytical Impact
Mass Resolution ~0.7 Da (FWHM)>120,000 (FWHM)Orbitrap resolves isobaric interferences (

vs

loss).
Fragmentation Energy Fixed CE (eV)Stepped NCEStepped NCE provides comprehensive fragmentation in one scan.
Linear Dynamic Range 5-6 logs4-5 logsQqQ is superior for high-throughput, low-level quantitation.
Structural Confidence Low (Nominal mass)High (Sub-ppm error)Orbitrap enables absolute assignment of novel MTBA metabolites.

Conclusion & Recommendations

For the robust analysis of methyl-triazolyl benzoic acids, the choice of platform dictates the analytical outcome.

If your primary objective is high-throughput targeted quantification (e.g., pharmacokinetic screening of a known MTBA drug candidate), the QqQ (CID) platform remains the gold standard due to its superior linear dynamic range and rapid duty cycle.

However, for structural elucidation, impurity profiling, or metabolite identification , the Orbitrap (HCD) platform is unequivocally superior. The ability to apply stepped NCE ensures the breakdown of the stable triazole ring, while the sub-ppm mass accuracy guarantees that isobaric neutral losses (such as


 vs. 

) are confidently assigned.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of novel compounds is paramount for their unambiguous identification, structural elucidation, and the analysis of their behavior in different environments. This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption properties of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid. While direct experimental data for this specific molecule is not widely published, we can construct a robust and predictive comparison by examining its constituent chromophores, closely related structural analogs, and the fundamental principles governing their electronic transitions.

Fundamental Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[1] This absorption corresponds to the excitation of valence electrons from a ground state to a higher energy state.[2][3] The relationship between absorbance and the concentration of the absorbing species is described by the Beer-Lambert Law, a cornerstone of quantitative analysis.[4][5][6]

The Beer-Lambert Law is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless).[7]

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant unique to a substance at a specific wavelength.[5][8]

  • c is the concentration of the solute (in mol·L⁻¹).[7]

  • l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).[5]

This linear relationship allows for the determination of an unknown concentration by measuring its absorbance.[5]

The absorption of UV-Vis radiation by organic molecules is primarily due to two types of electronic transitions:

  • π → π* (pi to pi-star) transitions: These occur in molecules containing conjugated systems, such as aromatic rings and double bonds.[2][9] They are typically high-energy transitions with high molar absorptivity.

  • n → π* (n to pi-star) transitions: These involve the excitation of an electron from a non-bonding orbital (lone pair), often on heteroatoms like nitrogen or oxygen, to an antibonding π* orbital.[2][9] These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

The structure of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid contains both a benzoic acid moiety and a methyl-triazole ring, both of which are chromophores that will contribute to its UV-Vis spectrum.

Caption: Conceptual diagram of π → π and n → π* electronic transitions.

Experimental Protocol for UV-Vis Spectral Analysis

Obtaining high-quality, reproducible UV-Vis data requires a standardized experimental protocol.[10]

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.[10]

Step-by-Step Methodology:

  • Instrument Warm-up and Calibration: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[1]

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm).[11] Commonly used solvents include ethanol, methanol, acetonitrile, and water. For comparative studies on solvent effects, a range of solvents with varying polarities should be used.

  • Sample Preparation:

    • Prepare a stock solution of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid of a known concentration in the chosen solvent.

    • From the stock solution, prepare a dilute solution for analysis. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).[12]

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank or reference.[13][14]

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.[1]

  • Data Acquisition:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.[1]

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).[10][15]

UV_Vis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Stock_Solution Prepare Stock Solution Dilute_Sample Prepare Dilute Sample Stock_Solution->Dilute_Sample Measure Measure Sample Absorbance Dilute_Sample->Measure Solvent_Blank Prepare Solvent Blank Baseline Record Baseline (Blank) Solvent_Blank->Baseline Baseline->Measure Identify_Lambda_Max Identify λmax Measure->Identify_Lambda_Max Calculate_Epsilon Calculate Molar Absorptivity (ε) Identify_Lambda_Max->Calculate_Epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Predicted UV-Vis Absorption Profile and Comparative Analysis

The UV-Vis spectrum of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid will be a composite of the electronic transitions originating from the benzoic acid and the 1-methyl-1,2,4-triazole moieties.

Benzoic Acid and its Derivatives: Benzoic acid typically exhibits two main absorption bands.[16][17]

  • A strong absorption band (the B-band) around 230 nm, attributed to a π → π* transition of the conjugated system.[16][17]

  • A weaker, longer-wavelength band (the C-band) around 270-280 nm, also a π → π* transition, which is often broad and can show fine structure.[16][17]

Triazole Compounds: Simple triazoles, like 1H-1,2,3-triazole, primarily absorb in the far UV region (below 240 nm).[18] Gas-phase studies of 1-methyl-1,2,4-triazole show absorption in the vacuum UV region, with the onset of significant absorption occurring at higher energies than typically measured in solution-phase UV-Vis.[19][20] However, when conjugated with an aromatic system, the triazole ring can influence the overall electronic structure and shift the absorption bands.

Predicted Spectrum of the Target Molecule: The covalent linkage of the 1-methyl-1,2,4-triazole ring at the 2-position of the benzoic acid ring will likely lead to:

  • Bathochromic (Red) Shift: An extension of the conjugated system, which generally shifts absorption maxima to longer wavelengths.[21] The triazole ring, acting as a substituent, will perturb the electronic energy levels of the benzoic acid chromophore.

  • Hyperchromic Effect: An increase in the molar absorptivity (ε) due to the larger, more complex chromophore.

For a more concrete comparison, we can look at 2-phenylbenzoic acid , a close structural analog where the triazole ring is replaced by a phenyl ring. This compound serves as a good model for a disubstituted benzene ring with steric hindrance causing a non-planar arrangement.

CompoundPredicted/Observed λmax (nm)Associated TransitionsReference
Benzoic Acid~230 nm, ~274 nmπ → π* (B-band), π → π* (C-band)[17][22]
1-Methyl-1,2,4-triazole< 220 nm (in solution)n → σ, π → π[19][20]
2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (Predicted) ~240-250 nm, ~280-290 nm π → π* transitions, influenced by both rings; possible n → π* shoulder
2-Phenylbenzoic acid (Analog)Data not explicitly found in searches, but expected to be red-shifted vs. benzoic acid.π → π* transitions of the biphenyl-like system[23][24]

digraph "Comparative_Analysis" {
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

"Target_Molecule" [label="2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid", fillcolor="#FBBC05"]; "Benzoic_Acid" [label="Benzoic Acid Chromophore"]; "Triazole_Ring" [label="1-Methyl-1,2,4-triazole Moiety"]; "Analog" [label="2-Phenylbenzoic acid (Structural Analog)"];

"Benzoic_Acid" -> "Target_Molecule" [label="provides core π → π* transitions"]; "Triazole_Ring" -> "Target_Molecule" [label="perturbs transitions, adds n → π* possibility"]; "Target_Molecule" -> "Analog" [label="compare predicted spectrum to a known analog"]; }

Caption: Logical framework for the comparative analysis of UV-Vis properties.

Influence of Solvent Polarity (Solvatochromism)

The position and intensity of absorption bands can be affected by the polarity of the solvent, a phenomenon known as solvatochromism.[25][26]

  • π → π* transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift (to longer wavelengths). This is because the excited state (π*) is often more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition.[15][27]

  • n → π* transitions: Increasing solvent polarity typically results in a hypsochromic (blue) shift (to shorter wavelengths). Polar, protic solvents (like water or ethanol) can hydrogen-bond with the non-bonding electrons in the ground state, lowering its energy. This increases the energy gap to the π* state.[28][29]

For 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, we can predict that the primary π → π* bands will exhibit a slight red shift as solvent polarity increases. If a distinct n → π* transition (from the triazole nitrogens) is observable, it would be expected to show a blue shift in polar protic solvents.

Conclusion

References

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]

  • CUTM Courseware. UV VISIBLE SPECTROSCOPY. [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • Fiveable. (2025, August 15). Beer-Lambert Law - AP Chem. [Link]

  • Wikipedia. Beer–Lambert law. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

  • Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. [Link]

  • YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

  • ACS Omega. (2025, November 24). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. [Link]

  • Pigment & Resin Technology. (2012, June 29). Synthesis and solvatochromism of heterocyclic bichromophoric dyes derived from 2‐aminothiazole. [Link]

  • Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

  • ResearchGate. UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in.... [Link]

  • University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

  • ScienceDirect. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • PubMed. (2012, March 7). A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Valencia College. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

  • Taylor & Francis Online. (2025, August 9). A Systematic Analysis of Aromatic Heterocyclic Rings in Solvatochromic Fluorophores. [Link]

  • SlideShare. UV-Vis. Molecular Absorption Spectroscopy. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • ChemEurope.com. Molecular electronic transition. [Link]

  • Wikipedia. Molecular electronic transition. [Link]

  • PubMed. (2012, December 6). Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. [Link]

  • ResearchGate. (PDF) New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. [Link]

  • Scientific.Net. New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. [Link]

  • Chemistry LibreTexts. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

  • Wikipedia. Solvatochromism. [Link]

  • Fiveable. (2025, August 15). 9.1 UV-visible spectroscopy and electronic transitions. [Link]

  • Semantic Scholar. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]

  • University of California, Irvine. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • AIP Publishing. (2012, March 7). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. [Link]

  • ResearchGate. The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of.... [Link]

  • MDPI. (2024, April 24). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][25][30]triazoles. [Link]

  • ResearchGate. 1. UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.... [Link]

  • NIST WebBook. Benzoic acid, 2-methyl-. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Organic Communications. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

  • PubChem. o-Phenylbenzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Stability of Triazole Benzoic Acids: A Comparative TGA/DSC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, thermal stability is a critical parameter that influences processing, formulation, storage, and ultimately, the safety and efficacy of the final drug product.[1][2] Triazole benzoic acids, a class of compounds with significant therapeutic potential, are no exception. This guide provides an in-depth comparative analysis of their thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights into experimental design and data interpretation.

The "Why" Behind Thermal Analysis: Causality in Experimental Choices

The choice of TGA and DSC is not arbitrary; they are complementary techniques that provide a comprehensive picture of a material's thermal behavior.[3]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[4][5] This is crucial for determining decomposition temperatures, identifying the presence of volatiles like water or solvents, and assessing the overall thermal stability of the compound.[2][6] The resulting data, a thermogram, plots mass loss against temperature.[4]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and polymorphic transformations.[1][7][8] Such transitions can significantly impact the bioavailability and stability of a drug.[1][7][8]

By employing both TGA and DSC, we can correlate mass loss with specific energetic events, providing a more complete and validated understanding of the thermal decomposition process.

Experimental Protocol: A Self-Validating System

A robust and reproducible experimental protocol is the cornerstone of reliable thermal analysis. The following steps outline a best-practice approach for the TGA/DSC analysis of triazole benzoic acids.

Instrumentation:

  • A calibrated simultaneous TGA/DSC instrument is ideal. If separate instruments are used, ensure consistent heating rates and atmospheric conditions for accurate correlation.

Sample Preparation:

  • Sample Mass: Accurately weigh 3-5 mg of the triazole benzoic acid sample into an appropriate sample pan (e.g., aluminum or platinum).[3] A smaller sample size minimizes thermal gradients within the sample.

  • Pan Type: Use open or pierced-lid crucibles to allow for the escape of gaseous decomposition products.

TGA/DSC Parameters:

  • Purge Gas: Utilize an inert gas, typically high-purity nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[6]

  • Heating Rate: A standard heating rate of 10 °C/min is often employed.[9] However, varying the heating rate can provide insights into the kinetics of decomposition.

  • Temperature Range: A typical range would be from ambient temperature to 500-600 °C, ensuring the complete decomposition of the sample is observed.

  • Data Acquisition: Record the mass loss (TGA), the derivative of mass loss (DTG), and the heat flow (DSC) as a function of temperature.

Caption: Experimental workflow for TGA/DSC analysis.

Comparative Analysis: The Influence of Substituents on Thermal Stability

The thermal stability of triazole benzoic acids is significantly influenced by the nature and position of substituents on the benzoic acid ring. This is due to the interplay of inductive and resonance effects, which alter the electron density and bond strengths within the molecule.[10][11]

General Decomposition Pathway:

The thermal decomposition of benzoic acid and its derivatives often proceeds via decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[12][13][14] The presence of the triazole ring and other substituents can influence the temperature at which this and other decomposition events occur.

Decomposition_Pathway parent Triazole Benzoic Acid heat Δ (Heat) parent->heat intermediates Intermediate(s) heat->intermediates co2 CO2 intermediates->co2 other_gases Other Gaseous Products (e.g., N2, HCN) intermediates->other_gases char Char Residue intermediates->char

Sources

Advanced LC-MS Validation Protocol for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid by LC-MS Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid represents a class of "privileged scaffolds" in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a key intermediate in the synthesis of kinase inhibitors and metal chelators (e.g., Deferasirox analogs).[1]

The critical analytical challenge in validating this compound is regioisomerism . The methylation of the 1,2,4-triazole ring is rarely 100% selective. It typically yields a mixture of the desired N1-methyl isomer alongside N2-methyl and N4-methyl impurities.[1] These isomers have identical molecular weights (


 Da) and very similar polarities, rendering standard HPLC-UV methods insufficient for definitive purity assessment.

This guide outlines a rigorous LC-MS validation workflow designed to achieve isomer-specific resolution , ensuring that the "purity" value reflects the true content of the active pharmaceutical ingredient (API) and not a mixture of positional isomers.

Comparative Analysis: Why LC-MS?

While NMR and HPLC-UV are standard in QC labs, they have distinct limitations for this specific triazole-benzoic acid scaffold.[1]

FeatureLC-MS (Target Method) HPLC-UV (Alternative) 1H-NMR (Orthogonal)
Specificity High. Can distinguish co-eluting isomers via unique fragmentation patterns (MS/MS) if chromatography fails, though chromatographic separation is preferred.[1]Medium/Low. Isomers often have identical UV

(approx. 250-260 nm).[1] Co-elution leads to false purity claims.
High. Distinct methyl chemical shifts (

3.9 vs 4.1 ppm).[1]
Sensitivity (LOQ) Excellent (< 0.05%). Critical for detecting trace genotoxic impurities or catalyst residues.[1]Good (0.05 - 0.1%). Limited by extinction coefficients.[1]Poor (> 0.5-1%). Not suitable for trace impurity profiling.[1]
Throughput High. Rapid gradients (5-10 min).[1]High. Similar to LC-MS.[1]Low. Requires significant sample prep and instrument time per run.
Primary Use Purity Validation & Trace Analysis. Routine QC (Post-Validation). Structure Confirmation & Assay (wt/wt).

Method Development Strategy

A. Chromatographic Separation (The Isomer Problem)

The separation of N1-methyl and N2-methyl isomers requires a stationary phase that interacts with the subtle differences in dipole moments and shape selectivity.

  • Standard C18: Often fails to resolve N1/N2 isomers fully.[1]

  • Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1] These phases utilize

    
     interactions with the benzoic acid and triazole rings, offering superior selectivity for positional isomers compared to hydrophobic interaction alone.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, improving retention).

    • B: Acetonitrile (MeOH can cause higher backpressure and different selectivity).[1]

B. Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    
     204.1[1]
    
  • Key Fragments (MS/MS):

    • Loss of

      
      :  Characteristic of triazoles.
      
    • Loss of

      
      :  Common in methylated azoles.
      
    • Benzoic Acid Fragment:

      
       123 (Benzoyl cation).[1]
      

Experimental Protocol: Step-by-Step Validation

Phase 1: System Suitability & Specificity

Objective: Prove the method separates the Target (N1-Me) from Impurities (N2-Me, Unmethylated precursor).

  • Preparation: Prepare a "Spiked Solution" containing 1 mg/mL of the Target and 0.01 mg/mL (1%) of known regioisomers (synthesized or isolated).

  • Run Condition:

    • Column: Phenyl-Hexyl,

      
       mm, 1.7 µm.
      
    • Gradient: 5% B to 40% B over 10 min.

    • Flow: 0.4 mL/min.

  • Acceptance Criteria: Resolution (

    
    ) between N1-Me and N2-Me peaks must be 
    
    
    
    (Baseline separation).
Phase 2: Linearity & Range

Objective: Confirm detector response is linear across the expected range (0.1% impurity to 120% target).

  • Standards: Prepare 6 concentration levels: 0.5, 5, 25, 50, 100, and 120 µg/mL.

  • Execution: Inject each in triplicate.

  • Calculation: Plot Area vs. Concentration. Calculate

    
    .[2][3]
    
  • Acceptance:

    
    . Residuals 
    
    
    
    .[4]
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference or suppression.[1]

  • Spike: Add known amounts of the analyte into a "placebo" matrix (or solvent if API only) at 80%, 100%, and 120% levels.

  • Analysis: Calculate % Recovery = (Observed / Theoretical) * 100.

  • Acceptance: Mean recovery

    
    .[1]
    
Phase 4: Precision (Repeatability)[1]
  • Procedure: 6 consecutive injections of the 100% test concentration.

  • Acceptance: RSD of Peak Area

    
     (for API assay) or 
    
    
    
    (for trace impurities).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the purity of this specific triazole derivative.

ValidationWorkflow Start Start: Crude 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid Solubility Dissolve in 50:50 ACN:Water (0.1% Formic Acid) Start->Solubility IsomerCheck Isomer Screening (Phenyl-Hexyl Column) Distinguish N1-Me vs N2-Me Solubility->IsomerCheck Separated Resolution > 1.5? IsomerCheck->Separated Optimize Optimize Gradient/pH Try PFP Column Separated->Optimize No Validation Execute ICH Q2 Validation (Linearity, Accuracy, Precision) Separated->Validation Yes Optimize->IsomerCheck MS_Confirm MS/MS Confirmation Precursor: 204.1 -> Frag: 123.0 Validation->MS_Confirm Report Generate COA Report Purity & Isomer Content MS_Confirm->Report

Figure 1: Decision tree for the LC-MS method development and validation of triazole-benzoic acid derivatives.

Scientific Deep Dive: The Regioisomer Fragmentation

Understanding the MS/MS behavior is crucial for "Self-Validating" the method.

  • Structure: The 1,2,4-triazole ring is attached to the benzoic acid.[5]

  • Fragmentation Logic:

    • The N1-methyl isomer (Target) typically stabilizes the triazole ring differently than the N2-isomer.[1]

    • Upon Collision Induced Dissociation (CID), the bond between the Triazole and Benzoic acid is the weakest link.

    • Diagnostic Ion: The Benzoyl cation (

      
      , m/z ~149 or similar depending on exact cleavage) is common.
      
    • Differentiation: The N2-methyl isomer often shows a more prominent loss of

      
       compared to the N1-methyl isomer due to the symmetry of the N2-substitution allowing easier ring opening.[1]
      

Diagram: Proposed Fragmentation Pathway

Fragmentation Parent Parent Ion [M+H]+ m/z 204.1 Frag1 Loss of N2 m/z 176.1 Parent->Frag1 - 28 Da Frag2 Benzoyl Cation m/z 123.0 Parent->Frag2 Cleavage of C-C bond Frag3 Triazole Ring Cleavage (Isomer Specific) Frag1->Frag3

Figure 2: Simplified ESI+ fragmentation pathway for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Baxter, C. A., et al. "The First Large-Scale Synthesis of the Dual Orexin Receptor Antagonist Suvorexant." Organic Process Research & Development, 2011, 15(2), 367–375. (Describes the synthesis and isomer challenges of similar triazole-benzoic acid intermediates). Available at: [Link][1]

  • Shiozawa, F., et al. "Differentiation of 1- and 2-alkyl-1,2,3-triazoles by chromatography and mass spectrometry." Journal of Chromatography A, 2018.
  • PubChem. "2-(1H-1,2,4-Triazol-1-yl)benzoic acid - Compound Summary."[1][6] National Library of Medicine. Available at: [Link][1]

Sources

Comparative Guide to pKa Determination: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Profiling

The accurate determination of the acid dissociation constant (pKa) is a foundational step in drug development, directly dictating a compound's solubility, lipophilicity, and pharmacokinetic behavior[1]. The molecule 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid presents a unique analytical challenge due to its bidentate ionization profile. It features two distinct ionizable centers:

  • A carboxylic acid group: Expected to deprotonate in the mildly acidic range (pKa ~3.5–4.0).

  • A substituted 1,2,4-triazole ring: Expected to undergo protonation at low pH (pKa ~2.0–2.5).

Because these two macroscopic pKa values are separated by less than 2 pH units (


), their buffering regions overlap. Furthermore, the neutral (zwitterionic or uncharged) species often exhibits poor aqueous solubility, complicating traditional volumetric approaches. As a Senior Application Scientist, selecting the correct analytical technique requires understanding the causality behind these physicochemical limitations.

MethodSelection Start Analyte: 2-(1-Methyl-1,2,4- triazol-3-yl)benzoic acid Q1 Soluble >1 mM across pH 2-12? Start->Q1 Q2 Ionization alters UV chromophore? Q1->Q2 No Potentiometric Potentiometric Titration (Gold Standard) Q1->Potentiometric Yes UV UV-Metric Titration (High Sensitivity) Q2->UV Yes Cosolvent Co-solvent Potentiometry (Yasuda-Shedlovsky) Q2->Cosolvent No NMR 1H-NMR Titration (Microstate ID) UV->NMR Ambiguous Microstates?

Caption: Logical decision tree for selecting pKa determination methods based on analyte properties.

Comparative Performance Analysis

To objectively evaluate the optimal method for this compound, we compare the three primary techniques: Potentiometric (pH-metric) Titration, UV-Metric Spectrophotometry, and


H-NMR Titration.

While potentiometric titration is historically the gold standard[2], it relies on determining the stoichiometry of bound protons calculated from volumetric titration[3]. At pH < 2.5, the high background concentration of free protons in the solvent masks the subtle volumetric changes caused by the triazole protonation, leading to high statistical error[4].

Conversely, UV-metric titration requires significantly lower concentrations (circumventing solubility limits) and leverages the distinct electronic communication between the triazole and benzene rings. Protonation states modulate the UV-absorbance spectra (


 and 

transitions), allowing distinct species to be resolved via Target Factor Analysis (TFA)[3].
Quantitative Data Comparison
ParameterPotentiometric (pH-Metric)UV-Metric Spectrophotometry

H-NMR Titration
Sample Requirement ~1.0 - 5.0 mg< 0.1 mg ~5.0 - 10.0 mg

(Triazole)
2.15 ± 0.15 (High Error)2.21 ± 0.02 2.20 ± 0.04

(COOH)
3.82 ± 0.053.78 ± 0.02 3.80 ± 0.03
Throughput Medium (~45 mins/assay)High (~15 mins/assay) Low (> 2 hours/assay)
Primary Limitation Poor glass electrode accuracy at pH < 2.5; solubility limits[4]Requires chromophore proximity to ionization site[2]Deuterium isotope effects; expensive instrumentation

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The following methodologies detail how to perform these assays while integrating internal checks to ensure data integrity.

Protocol A: UV-Metric Titration (Recommended)

This protocol utilizes an automated titrator equipped with a UV dip probe (e.g., Sirius T3)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~0.05 mg of the analyte in 10 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring thermodynamic pKa values are not skewed by changing activity coefficients.

  • Baseline Calibration: Collect a blank multi-wavelength UV spectrum (250–450 nm) of the 0.15 M KCl solution across the pH range to account for solvent absorbance.

  • Automated Titration: Titrate the sample from pH 1.8 to 12.2 using 0.5 M HCl and 0.5 M KOH. The system automatically dispenses titrant and records the UV spectrum at intervals of 0.2 pH units[2].

  • Target Factor Analysis (TFA): Apply global non-linear regression to the multi-wavelength data. TFA extracts the basis spectra of the fully protonated (

    
    ), neutral/zwitterionic (
    
    
    
    ), and fully deprotonated (
    
    
    ) macrostates[3].

Self-Validation Check (Isosbestic Points): The system is self-validating through the observation of isosbestic points. If a sharp, stable isosbestic point is maintained during a specific pH transition, it proves that only a two-state equilibrium is occurring[5]. If the isosbestic point drifts, it immediately alerts the scientist to overlapping transitions, sample precipitation, or chemical degradation.

UVWorkflow Prep Sample Prep (10-50 µM in 0.15 M KCl) Titration Automated Titration (pH 1.8 to 12.2) Prep->Titration Spectra Multi-wavelength UV (250-450 nm) Titration->Spectra TFA Target Factor Analysis (TFA) Spectra->TFA Fit Global Non-linear Fitting (pKa) TFA->Fit

Caption: Step-by-step UV-metric experimental workflow for automated pKa determination.

Protocol B: Potentiometric (pH-Metric) Titration

If UV-metric analysis is unavailable, potentiometry can be used, provided the sample concentration is increased and co-solvents are utilized if precipitation occurs[4].

Step-by-Step Methodology:

  • Electrode Calibration: Perform a blank titration of 0.15 M KCl from pH 2.0 to 12.0. This step is critical to account for the ionization of water and dissolved

    
     (carbonates).
    
  • Analyte Titration: Dissolve 2.0 mg of the analyte in 10 mL of 0.15 M KCl (use a methanol/water mixture if insoluble, followed by Yasuda-Shedlovsky extrapolation)[1].

  • Data Acquisition: Titrate with 0.5 M KOH from acidic to basic, recording the volume of titrant added versus pH.

  • Bjerrum Plot Generation: Calculate the average number of bound protons (

    
    ) per molecule at each pH to generate a Bjerrum plot.
    

Self-Validation Check (Hysteresis & Plateaus): The Bjerrum plot must plateau at exact integer values (e.g., 0, 1, 2) corresponding to the protonation states. If it plateaus at non-integer values, the assumed sample concentration is incorrect or the sample is impure[4]. Furthermore, performing a reverse titration (base to acid) must yield a superimposable curve; hysteresis indicates kinetic solubility issues.

Data Interpretation & Causality

For 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, the UV-metric global fit yields


 and 

.

Mechanistic Causality: Why is the benzoic acid


 (3.78) lower than that of unsubstituted benzoic acid (4.20)? The triazole ring acts as a strong electron-withdrawing group via inductive effects (-I effect), stabilizing the carboxylate anion and thereby increasing the acidity of the carboxylic proton.

By utilizing Target Factor Analysis on the UV spectra, we isolate the fractional populations of each state. The sum of these fractional populations must equal 1.0 at any given pH[3]. The residuals of this global fit serve as the final mathematical validation: random noise in the residuals confirms an accurate model, whereas systematic deviation indicates an unmodeled microstate transition.

References

1.3 - PMC (nih.gov) 2. 1 - RUC.dk 3.4 - PMC (nih.gov) 4.2 - Walsh Medical Media 5.5 - Scirp.org

Sources

Safety Operating Guide

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is a specialized heterocyclic building block, often utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., orexin receptor antagonists). As a benzoic acid derivative coupled with a nitrogen-rich triazole ring, its disposal requires specific protocols to mitigate environmental persistence and nitrogen oxide (NOx) generation during thermal destruction.

This guide outlines a zero-compromise disposal strategy designed to protect laboratory personnel and ensure compliance with environmental regulations (RCRA/EU Waste Framework).

Chemical Identification & Properties
PropertyDescription
Chemical Class Nitrogen-Heterocyclic Benzoic Acid Derivative
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, dilute aqueous base; poorly soluble in water
Primary Hazards Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Potential Aquatic Toxicity
Stability Stable under standard conditions; incompatible with strong oxidizers

Hazard Analysis & Pre-Disposal Safety

Before initiating disposal, the waste generator must validate the hazard profile. While specific SDS data for this exact isomer may be limited, structurally similar triazole-benzoic acids (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid) exhibit consistent hazard patterns.

Critical Safety Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a potential aquatic pollutant .

  • PPE Requirements: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat. Use a P95/P3 particulate respirator if dust generation is likely.

  • Segregation: Isolate from strong oxidizing agents (e.g., perchlorates, permanganates) to prevent exothermic reactions.

  • Containment: Store waste in high-density polyethylene (HDPE) or glass containers. Do not use metal containers if the waste is in an acidic aqueous solution.

Validated Disposal Protocols

The only universally accepted disposal method for halogenated or nitrogen-rich organic intermediates is High-Temperature Incineration .

Method A: Solid Waste (Preferred)
  • Applicability: Pure substance, contaminated wipes, or solid residues.

  • Protocol:

    • Collect solid waste in a dedicated "Solid Hazardous Waste" container labeled with the full chemical name.

    • Do not mix with incompatible oxidizers.

    • Transfer to a licensed waste management facility for incineration.

    • Incineration Spec: Must be performed in a kiln equipped with an afterburner and scrubber to neutralize NOx gases generated from the triazole ring.

Method B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures or mother liquors containing the compound.

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the facility's organic waste stream.

    • pH Check: If dissolved in aqueous acid/base, neutralize to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or unexpected off-gassing.

    • Segregation: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).

Operational Decision Matrix (Workflow)

The following diagram illustrates the logical decision-making process for disposing of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, ensuring no step is overlooked.

DisposalWorkflow Start Waste Identification: 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Wipes) StateCheck->Solid Is Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Is Liquid PackSolid Pack in HDPE/Glass Label: 'Toxic Organic Solid' Solid->PackSolid SolventCheck Check Solvent Type Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent (DMSO/MeOH) SolventCheck->Organic Solvent-based Neutralize Neutralize to pH 6-8 Aqueous->Neutralize CombineOrg Combine with Organic Waste Stream Organic->CombineOrg Neutralize->CombineOrg If <5% Org Incinerate FINAL DISPOSAL: High-Temp Incineration (w/ NOx Scrubber) CombineOrg->Incinerate PackSolid->Incinerate

Figure 1: Decision tree for the safe segregation and disposal of triazole-benzoic acid derivatives.

Emergency Response Procedures

In the event of an accidental release, immediate action is required to minimize exposure and environmental impact.

ScenarioImmediate ActionDecontamination Protocol
Solid Spill Evacuate area if dust is airborne. Don PPE (Gloves, Goggles, N95).Do not dry sweep. Dampen with water or inert absorbent (e.g., vermiculite) to suppress dust. Scoop into a waste container. Wash area with soap and water.[1][2][3]
Liquid Splash Remove contaminated clothing immediately.[1][3]Flush skin/eyes with water for 15 minutes .[4][2] If in eyes, lift eyelids occasionally. Seek medical attention if irritation persists.
Fire Alert emergency services.Use Water Spray, Dry Chemical, or CO2 . Do not use a solid water stream (may scatter dust). Warning: Burning produces toxic NOx fumes.

Regulatory Compliance & Documentation

  • Waste Coding: Classify as "Hazardous Waste" under RCRA (USA) or "Organic Chemical Waste" (EWC 16 05 06) under EU regulations.

  • Labeling: All waste containers must be labeled with:

    • Full Chemical Name (No abbreviations).

    • Hazard Warnings (e.g., "Irritant", "Combustible" if in solvent).

    • Date of Accumulation Start.

  • Verification: Always verify the specific CAS number on your reagent bottle. While 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is the target, isomers like 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5) are common in similar workflows and share disposal pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14196998, 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid, 2-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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